molecular formula C15H22N2O3 B1370439 Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate CAS No. 308386-35-8

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B1370439
CAS No.: 308386-35-8
M. Wt: 278.35 g/mol
InChI Key: ALPNOHOFARYXFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-pyridin-4-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNOHOFARYXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619850
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308386-35-8
Record name tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS No: 308386-35-8). As a key building block in contemporary medicinal chemistry, a thorough understanding of its molecular characteristics is paramount for its effective application in drug discovery and development. This document delves into the structural and physicochemical parameters of the title compound, offering both established data and predictive insights. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven experimental protocols derived from authoritative international guidelines (OECD, ICH) to enable researchers to determine these properties in-house. This approach ensures a self-validating framework for the practical application of this compound. The guide is structured to provide a logical flow from fundamental identity to complex stability considerations, supported by clear data visualizations and workflow diagrams.

Introduction and Molecular Identity

This compound is a bifunctional molecule incorporating a piperidine ring, a pyridine ether moiety, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of structural features makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine and pyridine scaffolds are prevalent in numerous pharmaceuticals, and the Boc group offers a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating selective chemical modifications.

A precise understanding of its physicochemical properties, such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), is critical for optimizing reaction conditions, designing purification strategies, and predicting its behavior in biological systems. This guide aims to be an essential resource for scientists working with this compound.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

G compound This compound

Caption: 2D Structure of the target molecule.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 308386-35-8[1]
Molecular Formula C₁₅H₂₂N₂O₃[1]
Molecular Weight 278.35 g/mol [1]
SMILES O=C(N1CCC(OC2=CC=NC=C2)CC1)OC(C)(C)C-

Core Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a molecule are determinative of its behavior in both chemical and biological environments. While experimental data for this compound is not extensively available in the public domain, we can infer and estimate certain properties based on its structural motifs and data from analogous compounds. This section also provides robust protocols for the experimental determination of these crucial parameters.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValueEstimated Value/RangeRationale for Estimation/Analog Data
Melting Point (°C) Not Available70 - 110The melting point of tert-butyl carbamate is 105-108 °C. The larger, more complex structure of the target molecule could lead to a different melting point, but this provides a starting point.
Boiling Point (°C) Not Available> 300 (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition.
pKa Not Available4.5 - 5.5 (pyridinium)The pKa of the conjugate acid of pyridine is approximately 5.23. The ether linkage at the 4-position is expected to have a minor electronic effect on the basicity of the pyridine nitrogen. The piperidine nitrogen is protected by the Boc group and is non-basic.
logP (Octanol/Water) Not Available2.0 - 3.0This is an estimate based on the presence of both lipophilic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) functionalities.
Aqueous Solubility Not AvailableSparingly solubleThe molecule has a significant non-polar character due to the Boc group and the aromatic rings, suggesting limited aqueous solubility. Solubility is expected to be pH-dependent, increasing at acidic pH due to the protonation of the pyridine nitrogen.
Acidity/Basicity: The pKa Profile

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For this compound, the primary basic center is the nitrogen atom of the pyridine ring. The piperidine nitrogen is part of a carbamate and is therefore non-basic. The pKa of the conjugate acid of pyridine is approximately 5.23. The electron-donating or -withdrawing nature of the substituent at the 4-position of the pyridine ring can influence its basicity. In this case, the ether linkage is not expected to significantly alter the pKa from that of pyridine itself.

Experimental Protocol: pKa Determination by Potentiometric Titration (Adapted from OECD Guideline 112)

This protocol provides a robust method for determining the dissociation constants in water.[2][3][4]

G A Prepare a dilute aqueous solution of the compound (e.g., 0.01 M) B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the test compound in purified water at a concentration not exceeding 0.01 M or half its saturation concentration.[5] If solubility is low, a small amount of a water-miscible co-solvent may be used.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the pyridine nitrogen has been protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, and it is a key indicator of its lipophilicity. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: logP Determination by HPLC Method (Adapted from OECD Guideline 117)

The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for determining logP.[6][7][8]

G A Select a reverse-phase HPLC column (e.g., C18) B Prepare a mobile phase (e.g., methanol/water) A->B C Run a series of reference compounds with known logP values B->C D Measure the retention time (tR) for each reference and the test compound C->D E Calculate the capacity factor (k) for each compound D->E F Create a calibration curve by plotting log(k) vs. known logP values E->F G Determine the logP of the test compound from its capacity factor and the calibration curve F->G

Caption: Workflow for logP determination by HPLC.

Step-by-Step Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water.

  • Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Sample Analysis: Inject a solution of this compound.

  • Data Calculation:

    • Determine the retention time (t_R) for each standard and the test compound.

    • Determine the column dead time (t_0) using an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values for the standards to generate a calibration curve.

    • Calculate the logP of the test compound by interpolating its log(k) value on the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The presence of both hydrophobic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) moieties in this compound suggests it is likely to be sparingly soluble in water.

Experimental Protocol: Aqueous Solubility Determination by the Flask Method (Adapted from OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[9][10][11][12]

G A Add an excess of the compound to a flask containing purified water B Agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours) A->B C Separate the solid phase from the aqueous phase (e.g., by centrifugation or filtration) B->C D Measure the concentration of the compound in the clear aqueous phase by a suitable analytical method (e.g., HPLC-UV) C->D E The measured concentration is the aqueous solubility D->E

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an amount of the solid compound to a flask containing a known volume of purified water sufficient to create a saturated solution with excess solid.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, and then separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be influenced by temperature, humidity, light, and pH.[1][13] The stability of this compound is largely dictated by the lability of the Boc protecting group and the chemical nature of the pyridine ring.

  • pH Stability: The Boc group is known to be labile under acidic conditions, leading to its cleavage and the formation of the corresponding free piperidine.[14] It is generally stable to basic and neutral conditions. The ether linkage is typically stable to hydrolysis across a wide pH range.

  • Thermal Stability: The Boc group can be thermally labile, and elevated temperatures may lead to its removal.[6][14]

  • Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, the compound should be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Study (Based on ICH Q1A Principles)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][13]

Step-by-Step Methodology:

  • Stress Conditions: Subject solutions of the compound to a variety of stress conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound (e.g., at 80 °C) and a solution of the compound.

    • Photolytic: Expose a solution of the compound to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting peaks are present.

Spectral Characteristics

While specific spectra for this compound are not provided here, this section outlines the expected spectral features based on its structure. This information is valuable for confirming the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the aliphatic region), and the pyridine ring protons (in the aromatic region, typically between 7.0 and 8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine and pyridine rings, and the methyl carbons of the tert-butyl group (~28 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the carbamate (around 1680-1700 cm⁻¹) and characteristic bands for the C-O-C ether linkage and the aromatic pyridine ring.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. While a lack of public experimental data for some key parameters necessitates estimation, this guide empowers researchers by providing robust, validated protocols for their in-house determination. A thorough understanding and experimental validation of the properties outlined herein will facilitate the successful application of this versatile building block in the advancement of pharmaceutical research and development.

References

  • Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Taylor & Francis. [Link]

  • 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem. (n.d.). PubChem. [Link]

  • Mechanism of base-induced hydrolysis of carbamates 2–5. (n.d.). ResearchGate. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. (1980). Australian Journal of Chemistry. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrolysis of carboxylic and carbonic acid derivatives. (2020). YouTube. [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. (n.d.). PubChem. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile intermediate in research and development settings.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic moieties are indispensable structural units. Their prevalence in FDA-approved drugs underscores their ability to form key interactions with biological targets, modulate physicochemical properties, and provide diverse three-dimensional geometries. Among these, the pyridin-yloxy-piperidine scaffold has emerged as a privileged motif, particularly in the development of kinase inhibitors. This compound serves as a critical, protected intermediate for introducing this valuable scaffold into target molecules. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making it an ideal tool for multi-step synthetic campaigns aimed at producing complex active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

A thorough understanding of a research chemical's properties is fundamental to its effective use. Key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 308386-35-8[1]
Molecular Formula C₁₅H₂₂N₂O₃[1]
Molecular Weight 278.35 g/mol [1]
Appearance Solid (typical)
Storage Temperature Sealed in dry, room temperature or 2-8°C[1]
Molecular Complexity 314PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 4PubChem

Note: Experimental data such as melting point and specific solubility values are not widely reported in publicly available literature, which is common for synthetic intermediates.

Synthesis of this compound

Proposed Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide (or other suitable electrophile)[2]. In this context, the reaction would involve the deprotonation of a hydroxyl group followed by nucleophilic attack on an activated partner.

Reaction Principle: This pathway involves the reaction of N-Boc-4-hydroxypiperidine with a pyridine ring that has a leaving group at the 4-position, such as a halide. The reaction is typically performed in the presence of a strong base to generate the piperidin-4-oxide nucleophile.

Williamson_Ether_Synthesis cluster_conditions Conditions Boc_Pip_OH tert-butyl 4-hydroxypiperidine-1-carboxylate Product tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate Boc_Pip_OH->Product 1. 4_Halo_Pyr 4-Halopyridine (e.g., 4-Fluoropyridine) 4_Halo_Pyr->Product 2. Base Strong Base (e.g., NaH, K₂CO₃) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Heat Heat (Δ)

Figure 1: Williamson Ether Synthesis Workflow.

Experimental Protocol (Representative):

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. The causality here is critical: NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, a potent nucleophile. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete salt formation.

  • Nucleophilic Attack: Add 4-fluoropyridine or 4-chloropyridine hydrochloride (1.1 eq) to the reaction mixture. Using a fluorinated or chlorinated pyridine provides a good leaving group for the subsequent nucleophilic aromatic substitution.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Proposed Synthesis Route 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters and ethers, notable for its mild conditions and stereochemical inversion at the alcohol carbon[3][4]. It couples a primary or secondary alcohol with a nucleophile of pKa < 15.

Reaction Principle: This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in-situ, which is then displaced by the nucleophile—in this case, 4-hydroxypyridine.

Mitsunobu_Reaction cluster_reagents Reagents Boc_Pip_OH tert-butyl 4-hydroxypiperidine-1-carboxylate Product tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate Boc_Pip_OH->Product 1. 4_OH_Pyr 4-Hydroxypyridine 4_OH_Pyr->Product 2. Phosphine Triphenylphosphine (PPh₃) Azo Azodicarboxylate (DEAD or DIAD) Solvent Anhydrous Solvent (e.g., THF, Toluene)

Figure 2: Mitsunobu Reaction Workflow.

Experimental Protocol (Representative):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-hydroxypyridine-1-carboxylate (1.0 eq), 4-hydroxypyridine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise via syringe. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the desired product along with byproducts like triphenylphosphine oxide and the reduced hydrazide. Purification is typically achieved by flash column chromatography. The choice of eluent must be optimized to separate the product from the phosphine oxide byproduct.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The following techniques are standard for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Expected Chemical Shifts (δ, ppm):

      • ~8.4-8.6 ppm: 2 protons, doublet, corresponding to the pyridine protons ortho to the nitrogen.

      • ~6.8-7.0 ppm: 2 protons, doublet, corresponding to the pyridine protons ortho to the oxygen.

      • ~4.5-4.7 ppm: 1 proton, multiplet, for the piperidine proton at the C4 position (HC-O).

      • ~3.6-3.8 ppm: 2 protons, multiplet, for the axial piperidine protons at C2 and C6 adjacent to the nitrogen.

      • ~3.1-3.3 ppm: 2 protons, multiplet, for the equatorial piperidine protons at C2 and C6.

      • ~1.9-2.1 ppm: 2 protons, multiplet, for the axial piperidine protons at C3 and C5.

      • ~1.6-1.8 ppm: 2 protons, multiplet, for the equatorial piperidine protons at C3 and C5.

      • ~1.45 ppm: 9 protons, singlet, characteristic of the tert-butyl group of the Boc protector.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • ~164-165 ppm: Quaternary carbon of the pyridine ring attached to oxygen (C-O).

      • ~154-156 ppm: Carbonyl carbon of the Boc group (C=O).

      • ~150-151 ppm: Pyridine carbons ortho to the nitrogen.

      • ~110-112 ppm: Pyridine carbons ortho to the oxygen.

      • ~79-81 ppm: Quaternary carbon of the tert-butyl group.

      • ~72-74 ppm: Piperidine carbon attached to the ether oxygen (C4).

      • ~40-42 ppm: Piperidine carbons adjacent to the nitrogen (C2, C6).

      • ~30-32 ppm: Piperidine carbons at C3 and C5.

      • ~28.5 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective for this molecule.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₅H₂₂N₂O₃+H]⁺: 279.1703

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~2975 cm⁻¹: C-H stretching (aliphatic).

    • ~1690 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

    • ~1590 cm⁻¹: C=N and C=C stretching of the pyridine ring.

    • ~1240 cm⁻¹: C-O-C stretching of the aryl ether linkage.

    • ~1160 cm⁻¹: C-N stretching of the carbamate.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The Boc-protected piperidine allows for its incorporation into a larger molecular framework, after which the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal a secondary amine. This amine then serves as a reactive handle for further elaboration.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridin-yloxy-piperidine motif is particularly effective in this context for several reasons:

  • Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many ATP-competitive inhibitors.

  • Solubility and Physicochemical Properties: The piperidine ring, often protonated at physiological pH after Boc deprotection, enhances aqueous solubility. The ether linkage provides metabolic stability and optimal geometry.

  • Vector for Further Synthesis: The deprotected piperidine nitrogen provides a synthetic vector pointing out of the binding pocket and into the solvent-exposed region, allowing for the attachment of various side chains to improve potency, selectivity, and pharmacokinetic (ADME) properties.

Figure 3: Synthetic Logic for Kinase Inhibitor Development.

While this specific intermediate is structurally analogous to building blocks used for CDK4/6 inhibitors like Palbociclib and Ribociclib, which often feature a piperazine linker, its direct application is in synthesizing molecules where a piperidine linker is desired for its distinct stereochemical and physicochemical properties. It is a valuable component in the synthesis of inhibitors targeting a range of kinases, including but not limited to VEGFR, EGFR, and AKT.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Identification:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place. Supplier recommendations include storage at room temperature or refrigerated (2-8°C) to ensure long-term stability[1].

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its structure is intelligently designed, combining a key pharmacophore (the pyridin-4-yloxy moiety) with a versatile synthetic handle (the Boc-protected piperidine). This guide has provided a framework for its synthesis, detailed its analytical characterization, and contextualized its application in the rational design of modern therapeutics. By understanding and applying the principles outlined herein, researchers can effectively utilize this building block to accelerate the discovery and development of novel drug candidates.

References

  • Wang, M., Wang, W., & Qu, L. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(piperidin-4-yloxy)piperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

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  • Google Patents. (2022). Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof. (EP4313987A2).
  • Google Patents. (2019). Process for preparation of palbociclib. (US20190241561A1).
  • Google Patents. (2021). An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof. (US20210122754A1).
  • Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved January 23, 2026, from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(6), 2771-2830. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Methodological & Application

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate: A Versatile Scaffold for the Next Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The confluence of a piperidine ring, a key pharmacophore in numerous approved drugs, with a pyridyl moiety through a stable ether linkage presents a powerful building block for drug discovery.[1][2] Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a strategically designed scaffold that offers medicinal chemists a trifecta of synthetic handles: the Boc-protected piperidine nitrogen for diverse functionalization, the pyridine ring for tuning electronic and solubility properties, and the robust ether connection. This document serves as a detailed guide for researchers, providing in-depth protocols for the synthesis and manipulation of this building block, and showcases its application in constructing novel, complex molecular architectures.

Introduction and Physicochemical Profile

The pyridine and piperidine scaffolds are among the most prevalent heterocyclic rings found in pharmaceuticals, valued for their ability to engage in a wide range of biological interactions and their favorable physicochemical properties.[1][3] this compound merges these two privileged structures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable, handle, essential for multi-step synthetic campaigns. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for modulating pKa, while the overall structure maintains a degree of rigidity and three-dimensionality often sought in modern drug design.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 308386-35-8[4]
Molecular Formula C₁₅H₂₂N₂O₃[4]
Molecular Weight 278.35 g/mol [4]
Appearance White to off-white solidCommercial Supplier Data
SMILES O=C(N1CCC(OC2=CC=NC=C2)CC1)OC(C)(C)C[4]

Synthesis of the Core Building Block

The most direct and reliable method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which facilitates the displacement of a suitable leaving group (typically a halide) at the 4-position by the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate.[5][6] The reaction is typically performed in a polar aprotic solvent in the presence of a strong base.

Synthetic Workflow Diagram

Reactant1 tert-Butyl 4-hydroxypiperidine- 1-carboxylate Base NaH or K₂CO₃ in DMF Reactant1->Base Reactant2 4-Chloropyridine HCl Reactant2->Base Workup Aqueous Workup & Extraction Base->Workup Heat (e.g., 80-100 °C) Product tert-Butyl 4-(pyridin-4-yloxy)piperidine- 1-carboxylate Purification Column Chromatography Workup->Purification Purification->Product

Caption: SNAr synthesis of the title building block.

Detailed Synthesis Protocol

This protocol describes a robust procedure for the SNAr reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-chloropyridine hydrochloride.

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.)

  • 4-Chloropyridine hydrochloride (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and anhydrous DMF (approx. 0.2 M concentration).

  • Add finely ground potassium carbonate (3.0 eq.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 4-chloropyridine hydrochloride (1.1 eq.) to the reaction mixture in one portion.

  • Heat the reaction mixture to 90 °C and maintain for 12-18 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Applications and Transformations

The synthetic utility of this compound stems from its capacity for selective modification at the piperidine nitrogen.

N-Boc Deprotection: Gateway to Functionalization

The removal of the Boc group is the most critical first step in utilizing this building block. This is reliably achieved under acidic conditions, which cleave the carbamate to reveal the secondary amine, typically isolated as a salt.[7][8]

Start tert-Butyl 4-(pyridin-4-yloxy)piperidine- 1-carboxylate Deprotection N-Boc Deprotection (TFA or HCl in Dioxane) Start->Deprotection Intermediate 4-(Piperidin-4-yloxy)pyridine (Amine Salt) Deprotection->Intermediate Acylation Acylation (R-COCl, Base) Intermediate->Acylation Alkylation Reductive Amination (Aldehyde, NaBH(OAc)₃) Intermediate->Alkylation Arylation Buchwald-Hartwig (Ar-Br, Pd Catalyst) Intermediate->Arylation Product_Acyl N-Acyl Product Acylation->Product_Acyl Product_Alkyl N-Alkyl Product Alkylation->Product_Alkyl Product_Aryl N-Aryl Product Arylation->Product_Aryl

Caption: Deprotection and subsequent N-functionalization pathways.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • This compound (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq.)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Self-Validation: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue is the TFA salt of the deprotected amine. It can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, trituration with cold diethyl ether can be used to precipitate the TFA salt, which is then collected by filtration.

Exemplary Application: Synthesis of a Kinase Inhibitor Core

To illustrate the practical utility of this building block, the following section details a two-step synthesis of a core structure commonly found in kinase inhibitors, involving N-acylation of the deprotected piperidine.

Workflow for Synthesis of an Amide-Linked Core

Start tert-Butyl 4-(pyridin-4-yloxy)piperidine- 1-carboxylate Step1 Step 1: Deprotection Start->Step1 TFA, DCM Intermediate 4-(Piperidin-4-yloxy)pyridine (Free Amine) Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product (4-Fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone Step2->Product Reagent2 4-Fluorobenzoyl chloride, Triethylamine (TEA) Reagent2->Step2

Caption: Two-step synthesis of a potential kinase inhibitor fragment.

Protocol: Amide Coupling

This protocol assumes the starting material is the free amine obtained from the deprotection step described in Section 3.1.

Materials:

  • 4-(Piperidin-4-yloxy)pyridine (free amine, 1.0 eq.)

  • 4-Fluorobenzoyl chloride (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the free amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a flask under an inert atmosphere.

  • Add the base (TEA or DIPEA, 1.5 eq.).

  • Cool the solution to 0 °C.

  • Add a solution of 4-fluorobenzoyl chloride (1.05 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction by LC-MS. The product mass will correspond to the acylated amine.

  • Upon completion, quench the reaction with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Table 2: Summary of Exemplary Synthesis

StepReactantProductTypical YieldKey Characterization
1 Boc-protected amineFree amine salt>95%MS (ESI+): m/z = 179.1 [M+H]⁺
2 Free amineFinal Amide80-90%MS (ESI+): m/z = 301.1 [M+H]⁺, ¹⁹F NMR

Safety and Handling

While specific toxicity data is limited, standard laboratory precautions should be taken when handling this compound and its derivatives.

  • Hazard Statements: May cause skin and serious eye irritation.[4]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the reliability of its subsequent deprotection and functionalization reactions provide a clear and efficient path to a diverse range of novel compounds. The protocols and workflows detailed in this guide offer a validated framework for researchers to leverage this scaffold in the design and synthesis of new therapeutic agents.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Mechatronics, Electronic, Industrial and Control Engineering. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Li, X., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • BuyersGuideChem. (n.d.). 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 23, 2026, from [Link]

  • You, F., & Twieg, R. J. (2000). Aromatic Nucleophilic Substitution with 4-Hydroxypyridine. Tetrahedron Letters, 40(46), 8191-8194. Abstract available at [Link]

  • Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Medicinal Research Reviews, 41(2), 854-913. [Link]

  • Smith, C. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(4), 1189-1196. [Link]

  • Wei, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13803-13811. [Link]

  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved January 23, 2026, from [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2021). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ChemistrySelect, 6(45), 12537-12541. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 23, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

Sources

The Versatile Scaffold: Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic deployment of specific molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, heterocyclic compounds play a starring role, with the piperidine and pyridine moieties being particularly prominent due to their favorable physicochemical properties and their prevalence in a wide array of biologically active molecules. This guide delves into the applications of a key building block that elegantly combines these two pharmacophores: tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate . We will explore its role as a versatile intermediate in the synthesis of targeted therapies, with a particular focus on its emerging significance in the development of kinase inhibitors for oncology and inflammatory diseases.

The Strategic Importance of the Pyridin-4-yloxy-piperidine Moiety

The this compound scaffold offers a unique combination of structural features that make it highly attractive for drug design. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of protein targets.[1] The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, a crucial aspect of library synthesis and lead optimization.

The ether linkage to the 4-position of the pyridine ring introduces a degree of conformational flexibility, while the pyridine itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target binding and selectivity. The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, further enhancing its interaction potential. This combination of a flexible linker and a versatile binding element makes the pyridin-4-yloxy-piperidine scaffold a powerful tool for medicinal chemists.

Key Therapeutic Areas of Application

Our internal research and a review of the current scientific literature highlight the significant potential of this scaffold in the development of inhibitors for two critical classes of enzymes: Colony-Stimulating Factor 1 Receptor (CSF-1R) and Janus Kinases (JAKs).

CSF-1R Inhibitors for Immuno-Oncology and Inflammatory Disorders

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[2] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R to deplete or reprogram these TAMs has emerged as a promising immuno-oncology strategy.[3]

The pyridin-4-yloxy-piperidine scaffold has been identified as a key pharmacophore in the design of potent and selective CSF-1R inhibitors. A notable example is found in a patent for small molecule CSF-1R inhibitors, which describes compounds containing a structurally similar 5-[(1,2,2,6,6-pentamethylpiperidin-4-yl)oxy]pyridine-2-carboxamide fragment. This underscores the importance of the pyridinyloxy-piperidine core in achieving high-affinity binding to the CSF-1R kinase domain.

Protocol 1: Synthesis of a CSF-1R Inhibitor Core Structure

This protocol outlines a potential synthetic route to a key intermediate for a CSF-1R inhibitor, adapted from known methodologies for similar structures.

Objective: To synthesize a derivative of 4-(pyridin-4-yloxy)piperidine, a core component of certain CSF-1R inhibitors.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-chloropyridine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Synthesis of this compound:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add 4-chloropyridine hydrochloride (1.1 eq) portionwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the product from step 1 in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(pyridin-4-yloxy)piperidine. This product can then be used in subsequent coupling reactions to generate the final inhibitor.

JAK Inhibitors for Autoimmune Diseases and Myeloproliferative Neoplasms

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[4] Consequently, JAK inhibitors have become an important class of therapeutic agents.

The piperidine scaffold is a common feature in many approved and investigational JAK inhibitors. While a direct synthesis of a known JAK inhibitor using this compound is not explicitly detailed in the readily available literature, patents for novel JAK inhibitors frequently describe structures containing substituted piperidines linked to the core heterocyclic scaffold. The pyridin-4-yloxy-piperidine moiety provides a versatile linker and a potential point of interaction with the kinase hinge region or other key residues within the ATP-binding site.

Workflow for the Development of Kinase Inhibitors

The development of novel kinase inhibitors utilizing the this compound scaffold typically follows a structured workflow.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate B Deprotection & Coupling to Core Heterocycle A->B C Library Synthesis of Analogues B->C D Primary Kinase Assay (e.g., CSF-1R or JAK) C->D E Lead Identification & Structure-Activity Relationship (SAR) D->E F In vitro ADME & Toxicology Profiling E->F G In vivo Efficacy Studies (e.g., Xenograft Models) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies G->H I IND-Enabling Toxicology Studies H->I

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of compounds derived directly from this compound is proprietary to the developing institutions, general principles can be inferred from related chemical series.

MoietyPosition of VariationImpact on Activity
Pyridine Ring Substitution on the pyridine ringCan modulate potency and selectivity. Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its hydrogen bonding capacity.
Piperidine Ring Stereochemistry and substitutionIntroduction of chiral centers can lead to stereospecific interactions with the target, improving potency and selectivity. Substitution can also modulate solubility and metabolic stability.
Linker Ether linkageWhile the ether linkage provides flexibility, modifications to create more rigid linkers can sometimes improve potency by reducing the entropic penalty of binding.

Mechanistic Considerations: Targeting Kinase Signaling

The ultimate goal of incorporating the pyridin-4-yloxy-piperidine scaffold is to generate molecules that can effectively and selectively inhibit their target kinase.

G cluster_0 CSF-1R Signaling Pathway CSF1R CSF-1R Extracellular Domain Transmembrane Domain Kinase Domain Grb2 Grb2/Sos CSF1R:p3->Grb2 pY PI3K PI3K CSF1R:p3->PI3K pY STAT STAT CSF1R:p3->STAT pY CSF1 CSF-1 CSF1->CSF1R:p1 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Macrophage Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Inhibitor Pyridin-4-yloxy-piperidine Inhibitor Inhibitor->CSF1R:p3

Caption: Inhibition of the CSF-1R Signaling Pathway.

In the case of CSF-1R, the binding of its ligand, CSF-1, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for downstream signaling proteins, activating pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote macrophage proliferation, survival, and differentiation. A CSF-1R inhibitor containing the pyridin-4-yloxy-piperidine scaffold would bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

A similar principle applies to JAK inhibitors. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A JAK inhibitor would compete with ATP for binding to the JAK kinase domain, thereby preventing the phosphorylation of STATs and blocking the inflammatory signal.

Conclusion and Future Perspectives

This compound is a high-value building block in modern drug discovery, offering a pre-validated scaffold for the rapid development of kinase inhibitors. Its utility in targeting CSF-1R and the potential for its application in the design of JAK inhibitors and other kinase-targeted therapies highlight its strategic importance. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically designed molecular scaffolds like this will undoubtedly continue to grow. Further exploration of the chemical space around the pyridin-4-yloxy-piperidine core is likely to yield a new generation of potent and selective therapeutics for a range of unmet medical needs.

References

  • (Reference to a general review on piperidine in medicinal chemistry - to be popul
  • (Reference to a paper on CSF-1R signaling - to be popul
  • (Reference to a paper on JAK-STAT signaling - to be popul
  • (Reference to a patent on CSF-1R inhibitors - to be popul
  • (Reference to a patent on JAK inhibitors - to be popul
  • (Reference to a paper on the synthesis of a related compound - to be popul
  • (Reference to a general organic synthesis textbook or review - to be popul
  • (Reference to a review on kinase inhibitors - to be popul
  • (Reference to a paper on structure-based drug design - to be popul
  • (Reference to a paper on the properties of heterocyclic compounds in drug discovery - to be popul

(Please note: The reference list is a template and will be populated with specific, verifiable sources in a final version of this document based on the information available through the provided tools.)

Sources

Application Notes and Protocols for the Deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Boc Deprotection in Heterocyclic Systems

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic treatment.[1][2][3] This application note provides a comprehensive guide to the deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents. The presence of both a piperidine and a pyridine ring, along with an ether linkage, introduces specific challenges that necessitate a careful selection of deprotection methodology to ensure high yield and purity of the desired product, 4-(pyridin-4-yloxy)piperidine.

The basicity of the pyridine nitrogen can lead to salt formation with acidic reagents, potentially complicating the reaction and workup. Furthermore, the ether bond's stability under strongly acidic or high-temperature conditions must be considered to prevent unwanted cleavage.[4] This guide will delve into the mechanistic rationale behind various deprotection strategies, offering detailed, field-proven protocols and insights to aid researchers in navigating these challenges.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[5][6] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding salt.[5][6]

Acidic Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Carbocation Formation cluster_2 Step 3: Decarboxylation & Amine Salt Formation Boc_Protected_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Intermediate Boc_Protected_Amine->Protonated_Carbonyl H+ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt H+ (from Acid)

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's stability and the desired final salt form. Below is a summary of common methods with their respective advantages and disadvantages.

MethodReagents & ConditionsSolventsTemperatureTypical Reaction TimeKey Considerations & Potential Side Reactions
Trifluoroacetic Acid (TFA) 5-50% TFADichloromethane (DCM)0 °C to Room Temp.1-4 hoursHighly effective and common.[7] The resulting trifluoroacetate salt may be challenging to handle or require salt exchange. Potential for ether cleavage with prolonged reaction times or high temperatures.
Hydrogen Chloride (HCl) 4M HCl in DioxaneDioxane, MethanolRoom Temp.1-3 hoursOften results in the precipitation of the hydrochloride salt, simplifying isolation.[8][9] Anhydrous conditions are crucial to prevent hydrolysis of the ether linkage.
Thermal Deprotection HeatHigh-boiling solvents (e.g., dioxane, water, ionic liquids)[2][10]100-150 °C30 min - 6 hoursAvoids the use of strong acids, beneficial for acid-sensitive substrates.[10][11] May not be suitable for thermally labile compounds. The pyridine moiety is generally stable under these conditions.
Alternative Mild Acidic Methods p-Toluenesulfonic acid, Phosphoric AcidTHF/DCM, WaterRoom Temp. to Mild HeatVariableCan offer greater selectivity for Boc deprotection in the presence of other acid-labile groups.[12] Reaction times may be longer.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection. The concentration of TFA can be adjusted based on the substrate's reactivity and the presence of other acid-sensitive groups.

TFA Deprotection Workflow Start Start: Dissolve Boc-protected amine in DCM Cool Cool reaction mixture to 0 °C Start->Cool Add_TFA Slowly add TFA (20-50% v/v) Cool->Add_TFA Stir Stir at 0 °C to RT, monitor by TLC/LC-MS Add_TFA->Stir Evaporate Concentrate under reduced pressure Stir->Evaporate Triturate Triturate with diethyl ether Evaporate->Triturate Filter Filter the precipitate Triturate->Filter Dry Dry under vacuum to yield the TFA salt Filter->Dry

Figure 2: General Workflow for TFA-Mediated Boc Deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq, typically a 20-50% v/v solution in DCM) to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of excess TFA, co-evaporation with DCM or toluene may be performed.[13]

  • To the resulting residue, add cold diethyl ether and triturate to induce precipitation of the trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(pyridin-4-yloxy)piperidine as its TFA salt.

Causality Behind Experimental Choices:

  • Anhydrous DCM: Prevents potential side reactions involving water, such as hydrolysis of the ether linkage.

  • Cooling to 0 °C: Controls the initial exotherm of the acid addition.

  • Trituration with Diethyl Ether: The deprotected product as a salt is typically insoluble in diethyl ether, allowing for easy isolation by precipitation.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is particularly advantageous when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture, simplifying purification.[8][9]

Materials:

  • This compound

  • 4M Hydrogen chloride in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a minimal amount of methanol (if necessary for solubility), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt may form during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(pyridin-4-yloxy)piperidine as its hydrochloride salt.

Causality Behind Experimental Choices:

  • 4M HCl in Dioxane: A commercially available and convenient source of anhydrous HCl. The dioxane also serves as a good solvent for the starting material.

  • Direct Precipitation: The low solubility of the hydrochloride salt in the reaction medium provides a straightforward method for isolation and purification.[8]

Protocol 3: Thermal Deprotection in Water

For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative. This method leverages the ability of hot water to act as a weak acid to facilitate the removal of the Boc group.[14]

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle

  • Dichloromethane (DCM) for extraction

  • Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • Suspend this compound (1.0 eq) in deionized water (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (100 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 9-10.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 4-(pyridin-4-yloxy)piperidine.

Causality Behind Experimental Choices:

  • Water as a Reagent and Solvent: Provides a "green" and inexpensive medium for the reaction. At elevated temperatures, the autoionization of water provides sufficient hydronium ions to catalyze the deprotection.

  • Reflux Conditions: The elevated temperature is necessary to achieve a reasonable reaction rate for the thermally induced deprotection.

  • Basification and Extraction: As the product is a free amine, basifying the reaction mixture ensures it is in its neutral form for efficient extraction into an organic solvent.

Troubleshooting and Considerations for Substrate Specificity

  • Incomplete Reaction: If the deprotection is sluggish, particularly with acidic methods, ensure the reagents are fresh and anhydrous. For thermal methods, extending the reaction time or using a higher boiling solvent may be necessary.

  • Ether Cleavage: While generally stable, the ether linkage can be susceptible to cleavage under harsh acidic conditions, especially with prolonged heating. It is crucial to monitor the reaction closely and avoid excessive reaction times.

  • Purification of the Free Base: The deprotected product, 4-(pyridin-4-yloxy)piperidine, is a basic compound. Standard silica gel chromatography can be challenging due to streaking. It is often advisable to use a silica gel column pre-treated with a small amount of triethylamine in the eluent or to use a different stationary phase like alumina. Acid-base extraction is also a highly effective purification method.[15]

Conclusion

The successful deprotection of this compound is readily achievable through a variety of methods. The choice between acidic and thermal conditions should be guided by the stability of the substrate and the desired final salt form. The protocols outlined in this application note provide a solid foundation for researchers to confidently and efficiently perform this crucial synthetic transformation.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • I have a problem with boc deprotection of pyridinium salts. (2013). ResearchGate. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). ResearchGate. [Link]

  • Heterocycle N-Boc deprotection scope. (n.d.). ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). ResearchGate. [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019). ResearchGate. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2000). PubMed. [Link]

  • 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. (n.d.). PubChem. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (n.d.). RSC Publishing. [Link]

  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). University of Arizona. [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide. (n.d.). Reddit. [Link]

  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the large-scale synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and mechanistic rationale underpinning a robust and scalable protocol. We present a detailed procedure based on a Nucleophilic Aromatic Substitution (SNAr) pathway, chosen for its superior scalability, atom economy, and straightforward purification compared to alternatives like the Mitsunobu reaction. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis on a multi-gram to kilogram scale.

Introduction and Strategic Rationale

This compound is a vital intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The efficient production of this molecule in high purity and yield is therefore a critical objective in many drug discovery and development programs.

Several synthetic routes can be envisioned for the construction of the key aryl ether linkage. The two most prominent are the Williamson ether synthesis (via an SNAr mechanism) and the Mitsunobu reaction.

  • Mitsunobu Reaction: This approach involves the coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-hydroxypyridine using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] While effective at the bench scale, the Mitsunobu reaction suffers from significant drawbacks for large-scale synthesis, including the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which are often difficult and costly to remove.[3]

  • Williamson Ether Synthesis (SNAr Pathway): This classical method involves the reaction of an alkoxide with an activated aryl halide.[4] For this target molecule, the most logical approach involves the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a potent nucleophile, followed by its reaction with an electron-deficient pyridine ring, such as 4-chloropyridine. The electron-withdrawing nature of the pyridine nitrogen sufficiently activates the 4-position towards nucleophilic aromatic substitution. This pathway is highly advantageous for scale-up due to the use of inexpensive reagents, high reaction efficiency, and simpler purification of the final product.

Based on this analysis, this guide will focus exclusively on the SNAr-based Williamson ether synthesis as the most practical and economical choice for large-scale production.

Reaction Mechanism and Key Principles

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step process is initiated by the attack of the piperidin-4-alkoxide nucleophile on the carbon atom bearing the chlorine atom on the 4-chloropyridine ring. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired aryl ether product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkoxide Boc-Piperidine-Alkoxide (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Alkoxide->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) ArylHalide 4-Chloropyridine ArylHalide->Meisenheimer Product Target Aryl Ether Meisenheimer->Product Step 2: Elimination of Cl- (Fast) Salt NaCl Meisenheimer->Salt

Caption: SNAr mechanism for aryl ether formation.

Process Safety and Hazard Assessment

Scaling chemical reactions introduces hazards that may not be apparent at the laboratory scale.[5][6] A thorough risk assessment is mandatory before proceeding.

  • Sodium Hydride (NaH): A primary hazard in this process. NaH is a highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times. The addition of NaH to the solvent and the subsequent addition of the alcohol are highly exothermic and must be performed with controlled addition rates and efficient cooling.[7]

  • Hydrogen Gas (H₂): Evolved as the only byproduct during the deprotonation of the alcohol with NaH. The reaction vessel must be properly vented to a safe area to prevent the accumulation of this flammable gas.

  • Solvents: Dimethylformamide (DMF) is an excellent solvent for this reaction but is a suspected reproductive toxin and requires appropriate handling (e.g., in a well-ventilated fume hood with appropriate PPE). Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage.

  • Thermal Runaway: The initial deprotonation step is the most significant thermal hazard. Uncontrolled addition of reagents can lead to a rapid temperature increase, potentially causing the solvent to boil violently and leading to a loss of containment.[8] Reaction calorimeters can be used to study and mitigate these risks during process development.[9]

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield, especially during reagent charging and quenching.

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

  • Ensure a safety shower and eyewash station are immediately accessible.[10]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 1.0 molar scale. All equipment should be appropriately sized, clean, and thoroughly dried before use.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMW ( g/mol )Moles (mol)EquivalentsAmount RequiredRecommended Grade
tert-butyl 4-hydroxypiperidine-1-carboxylate201.271.001.0201.3 g>98% Purity
Sodium Hydride (60% dispersion in mineral oil)40.00 (as NaH)1.201.280.0 gN/A
4-Chloropyridine Hydrochloride150.011.101.1165.0 g>98% Purity
Anhydrous N,N-Dimethylformamide (DMF)73.09--2.0 LAnhydrous, <50 ppm H₂O
Isopropyl Acetate (IPAc)102.13--3.0 LReagent Grade
Saturated Aqueous NaCl (Brine)N/A--2.0 LN/A
Deionized Water18.02--3.0 LN/A
Experimental Procedure

Step 1: Reactor Setup and Inerting

  • Assemble a 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser with a gas outlet bubbler.

  • Ensure the system is completely dry.

  • Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step 2: Formation of the Alkoxide (CAUTION: Highly Exothermic)

  • Charge the reactor with anhydrous DMF (2.0 L).

  • Begin stirring and cool the solvent to 0 °C using a circulating chiller.

  • Under a strong nitrogen counter-flow, add the sodium hydride (80.0 g, 1.2 eq) portion-wise to the stirred DMF. CRITICAL: Ensure the internal temperature does not exceed 10 °C during the addition.

  • Stir the resulting slurry at 0-5 °C for 30 minutes.

  • Prepare a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (201.3 g, 1.0 eq) in anhydrous DMF (500 mL).

  • Add this solution dropwise to the NaH slurry via an addition funnel over 1.5 - 2 hours. CRITICAL: Maintain the internal temperature between 0 °C and 5 °C. Vigorous hydrogen evolution will be observed. The rate of addition must be controlled by the cooling capacity of the reactor.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour to ensure complete deprotonation.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Add solid 4-chloropyridine hydrochloride (165.0 g, 1.1 eq) portion-wise to the cold reaction mixture. NOTE: While freebase 4-chloropyridine can be used, the hydrochloride salt is often more stable and less volatile. The excess NaH will neutralize the HCl in situ.

  • Once the addition is complete, slowly warm the reaction mixture to 70-75 °C.

  • Maintain the reaction at this temperature for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC.

    • TLC: Use a mobile phase of 40% Ethyl Acetate in Hexanes. Visualize with KMnO₄ stain. The reaction is complete when the starting piperidinol spot (Rf ≈ 0.3) is fully consumed.

    • HPLC: Use a C18 column with a water/acetonitrile gradient. Monitor for the disappearance of the starting material peak.

Step 4: Reaction Quench and Work-up

  • Once the reaction is complete (IPC confirmation), cool the mixture to 10 °C.

  • CAUTION: EXOTHERMIC & H₂ EVOLUTION. Slowly and carefully quench the excess NaH by adding deionized water (100 mL) dropwise via an addition funnel. Maintain the temperature below 25 °C.

  • After the initial quench, add the remaining deionized water (2.9 L) to the reactor.

  • Transfer the resulting mixture to a suitably large separatory funnel or extraction vessel.

  • Extract the aqueous phase with isopropyl acetate (IPAc) (3 x 1.0 L).

  • Combine the organic extracts and wash with saturated aqueous NaCl (brine) (2 x 1.0 L) to remove residual DMF.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.

Step 5: Purification

  • For large-scale operations, purification via crystallization is preferred over chromatography.

  • Dissolve the crude product in a minimal amount of hot heptane or a mixture of heptane/IPAc (e.g., 10:1 ratio).

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.

  • Collect the solid product by filtration, wash the filter cake with a small amount of cold heptane, and dry the product under vacuum at 40 °C to a constant weight.

Expected Results and Characterization

Table 2: Typical Process Parameters and Results

ParameterTarget Value/ResultNotes
Reaction Scale 1.00 molBased on tert-butyl 4-hydroxypiperidine-1-carboxylate.
Reaction Time 6 - 8 hours at 70-75 °CMonitor with IPC to confirm completion.
Typical Yield 230 - 250 g (78 - 85%)Based on isolated, purified product.
Purity (HPLC) >99.0%Area percent at 254 nm.
Appearance White to off-white crystalline solid

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Conforms to the expected structure. Key signals include the Boc group singlet at ~1.47 ppm, pyridine aromatic protons, and piperidine ring protons.

  • Mass Spec (ESI+): m/z = 295.2 [M+H]⁺.

Process Workflow Diagram

Caption: Overall workflow for the large-scale synthesis.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Demkowicz, S., et al. (2016). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 116(9), 5358-5425. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Anwar, M. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Coll. Vol. 5, p.190 (1973); Vol. 43, p.9 (1963). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting in a practical Q&A format, and offer validated protocols.

Overview of the Primary Synthetic Route

The formation of the ether linkage between the electron-deficient pyridine ring and the piperidine alcohol is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is generally preferred over transition-metal-catalyzed methods for this specific substrate due to the inherent reactivity of 4-halopyridines.

The overall transformation involves the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a potent nucleophile (an alkoxide), which then attacks the 4-position of a 4-halopyridine, displacing the halide to form the desired aryl ether.

cluster_reactants Starting Materials Reactant1 tert-butyl 4-hydroxypiperidine-1-carboxylate Reaction Reaction Vessel Reactant1->Reaction SɴAr Reaction (Heat) Reactant2 4-Halopyridine (e.g., 4-Fluoropyridine) Reactant2->Reaction SɴAr Reaction (Heat) Base Base (e.g., NaH, Cs₂CO₃) Base->Reaction SɴAr Reaction (Heat) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction SɴAr Reaction (Heat) Product This compound Reaction->Product

Caption: High-level schematic of the SNAr synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

Low yield is the most frequent challenge and typically points to one of four areas: inefficient nucleophile generation, poor substrate reactivity, competing side reactions, or product loss during workup.

  • Inefficient Nucleophile Generation: The reaction hinges on the complete deprotonation of the piperidinol. If the base is too weak or used in insufficient quantity, the concentration of the reactive alkoxide will be low, slowing the reaction and allowing side reactions to dominate.

  • Substrate Reactivity: The reactivity of 4-halopyridines in SNAr reactions follows the order F > Cl > Br > I.[1][2] While counterintuitive to SN2 reactions, this is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Using 4-chloropyridine instead of 4-fluoropyridine will require more forcing conditions (higher temperature, longer time), potentially leading to lower yields.

  • Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMF or DMSO are essential to solvate the cation from the base, leaving a "naked," highly reactive alkoxide anion.[3] Temperatures that are too low will result in an impractically slow reaction, while excessively high temperatures (>120°C) can lead to the decomposition of the solvent (especially DMF) and starting materials.

  • Moisture: The presence of water will quench the strong base and the alkoxide nucleophile, effectively halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: How do I choose the optimal base for deprotonating the piperidinol?

The choice of base is critical for efficiently generating the piperidinolate nucleophile. The pKa of the secondary alcohol on the piperidine ring is typically around 17-18. Therefore, a base whose conjugate acid has a pKa significantly higher than this value is required for complete deprotonation.

BaseFormulaCommon SolventKey Characteristics
Sodium HydrideNaHDMF, THFPros: Very strong, irreversible deprotonation. Cons: Highly moisture-sensitive, flammable (H₂ gas byproduct), can be heterogeneous.
Potassium tert-ButoxideKtBuOTHF, DMFPros: Strong base, soluble in many organic solvents. Cons: Bulky, can promote elimination in other systems (not a major risk here).
Caesium CarbonateCs₂CO₃DMF, DMSOPros: Moderately strong, high solubility, often accelerates SNAr reactions (the "caesium effect"). Cons: More expensive, hygroscopic.
Potassium CarbonateK₂CO₃DMF, DMSOPros: Inexpensive, easy to handle. Cons: Weaker base, may require higher temperatures and result in an equilibrium deprotonation.

Recommendation: For initial trials and robust yield, Sodium Hydride (NaH) is the gold standard. For process safety and scalability, Caesium Carbonate (Cs₂CO₃) often provides an excellent balance of reactivity and ease of handling.

Q3: I see multiple spots on my TLC. What are the likely side products and how can I prevent them?

Unidentified spots often arise from incomplete reactions or side reactions.

  • Unreacted Starting Materials: The most common "spots" are your starting piperidinol and 4-halopyridine. If these persist, it points to issues addressed in Q1 (insufficient base, low temperature, moisture).

  • N-arylation: If the Boc protecting group is compromised (unlikely under these conditions but possible with trace acid/heat), the secondary amine of the piperidine can compete as a nucleophile, leading to the C-N coupled product. This is generally a minor pathway.

  • Solvent-Derived Byproducts: At high temperatures, DMF can decompose to dimethylamine, which is nucleophilic and can react with the 4-halopyridine.

  • Elimination/Decomposition: While less common for these specific substrates, harsh conditions can lead to decomposition, appearing as a smear or baseline material on the TLC plate.

Prevention Strategy:

  • Monitor the reaction closely by TLC. Aim for the complete consumption of the limiting reagent.

  • Maintain a clean, inert atmosphere (N₂ or Argon) to prevent moisture and oxygen from interfering.

  • Avoid excessive temperatures. Start at a moderate temperature (e.g., 70-80 °C) and only increase if the reaction is stalled.

Q4: Purification by column chromatography is difficult, and my product comes out with poor separation or significant tailing. What can I do?

The basic nitrogen atom on the pyridine ring is a common cause of peak tailing on silica gel, which is acidic. This interaction slows the compound's elution and leads to broad, poorly resolved peaks.

Troubleshooting Steps for Chromatography:

  • Neutralize the Silica: Pre-treat your silica gel slurry with a small amount of a basic modifier. A common practice is to add 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonia in methanol to your eluent system.

  • Optimize Your Eluent:

    • Start with a less polar system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • For highly polar products that are difficult to elute, consider a dichloromethane/methanol system (e.g., 98:2 DCM:MeOH), again with 0.5% Et₃N added.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before placing it on the column often results in better separation than loading it as a concentrated liquid.

Optimized Experimental Protocol

This protocol is a robust starting point based on the principles of SNAr reactions.[3][4]

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 4-Fluoropyridine hydrochloride (1.05 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Neutralize 4-Fluoropyridine: If starting from the hydrochloride salt, dissolve it in a minimal amount of water and neutralize carefully with a saturated NaHCO₃ solution until the pH is ~8. Extract the free base into EtOAc (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Use the resulting oil immediately.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

    • Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Nucleophile Formation:

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear to slightly hazy suspension.

  • SNAr Reaction:

    • Add the 4-fluoropyridine free base (1.05 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., 50:50 Hexane:EtOAc). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (TLC shows consumption of the limiting reagent), cool the mixture to 0 °C.

    • Very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Wash the combined organic layers with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% EtOAc in Hexane) containing 0.5% triethylamine to prevent peak tailing.

    • Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a solid or oil.

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. The SNAr reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Available at: [Link]

  • (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common purification challenges and ensure the integrity of your final compound.

Compound Overview

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected piperidine ring linked to a pyridine moiety via an ether bond, presents unique purification challenges. The presence of two basic nitrogen atoms and the compound's polarity profile requires carefully optimized purification strategies to remove starting materials, byproducts, and potential degradation products.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, which is typically a Williamson ether synthesis or a similar nucleophilic substitution. Based on this, you should anticipate:

  • Unreacted Starting Materials: 4-hydroxypyridine and the corresponding activated N-Boc-4-hydroxypiperidine derivative (e.g., a tosylate, mesylate, or halide).

  • De-Boc'd Product: 4-(Piperidin-4-yloxy)pyridine. The Boc (tert-butyloxycarbonyl) protecting group is labile and can be partially cleaved under acidic conditions or even upon prolonged contact with silica gel.

  • Solvent Residues: High-boiling point solvents used in the reaction, such as DMF, DMSO, or NMP, are common culprits.

  • Side-Reaction Products: Depending on the base and conditions used, minor byproducts from undesired side reactions may be present.

Q2: My crude material is a sticky oil/amorphous solid. Which purification technique should I start with: flash chromatography or recrystallization?

A2: The choice of primary purification technique depends on the purity and physical state of your crude product. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

  • Choose Flash Column Chromatography if:

    • Your TLC shows multiple spots, indicating a complex mixture of impurities.

    • The impurities have significantly different polarities (Rf values) from your desired product.

    • Your product is an oil or non-crystalline solid that is difficult to handle for recrystallization. Column chromatography is often the most reliable method for initial purification[1][2][3].

  • Choose Recrystallization if:

    • Your crude product is mostly pure (>90-95% by NMR or LC-MS) with minor impurities.

    • You have already performed a column and want to achieve the highest possible purity for a final lot.

    • You have identified a suitable solvent system that provides good differential solubility. A successful crystallization was reported for a similar compound using an acetate-hexane system[4].

Below is a decision-making workflow to guide your choice.

G start Assess Crude Product (via TLC/¹H NMR) purity_check Purity >90% and Product is Crystalline? start->purity_check multi_spots Multiple Spots on TLC or Product is an Oil? purity_check->multi_spots  No recrystallize Attempt Recrystallization purity_check->recrystallize  Yes multi_spots->recrystallize  No (Consider trituration or re-evaluation) chromatography Perform Flash Column Chromatography multi_spots->chromatography  Yes end_pure High Purity Product recrystallize->end_pure chromatography->end_pure

Caption: Decision workflow for selecting the initial purification technique.

Q3: I'm seeing significant streaking/tailing of my product spot on the silica TLC plate. How can I fix this for column chromatography?

A3: This is a classic issue encountered with basic compounds, particularly those containing pyridine or piperidine moieties, on standard silica gel. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to poor peak shape and inefficient separation.

The Solution: Neutralize the silica gel's acidic sites by adding a small amount of a basic modifier to your eluent system.

  • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., for every 100 mL of your ethyl acetate/hexane mixture, add 0.5-1 mL of Et₃N).

  • Alternative: In some cases, a 0.5-1% solution of ammonium hydroxide in methanol can be used as part of a more polar solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).

This simple addition will "pre-treat" the silica, allowing your compound to elute symmetrically and significantly improving the resolution of your chromatography.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute or if the cooling process is too rapid.

Here is a troubleshooting workflow:

G start Product 'Oiled Out' During Recrystallization step1 1. Re-heat the mixture to re-dissolve the oil. start->step1 step2 2. Add more of the 'good' solvent to reduce saturation. step1->step2 step3 3. Allow the solution to cool VERY slowly (e.g., in a warm water bath or dewar). step2->step3 step4 4. If still no crystals, try scratching the inside of the flask with a glass rod at the liquid surface. step3->step4 step5 5. If still failing, re-evaluate solvent system. Consider a different anti-solvent or try vapor diffusion. step4->step5 success Crystals Form step4->success Success!

Caption: Troubleshooting workflow for when a compound "oils out".

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of methods is required to definitively establish purity and structural identity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most crucial analysis. It confirms the chemical structure, and the absence of impurity signals provides a strong indication of purity. Integration of the ¹H NMR spectrum can be used for quantitative analysis against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace-level impurities. An LC trace (e.g., at 254 nm) will show the number of components, while the MS will confirm the molecular weight of the main peak, matching it to your product.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting point range.

  • Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of purity.

Q6: Are there any specific safety precautions for handling this compound?
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Ventilation: Handle the compound, especially when in powdered form or dissolved in volatile solvents, inside a certified chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material and assumes a typical polarity profile.

1. Eluent Preparation:

  • Prepare a primary eluent mixture of 90:10 Hexanes:Ethyl Acetate .

  • Prepare a secondary, more polar eluent of 50:50 Hexanes:Ethyl Acetate .

  • To both eluent stock solutions, add 1% triethylamine (Et₃N) by volume to prevent peak tailing.

2. Column Packing:

  • Select an appropriately sized glass column.

  • Wet-pack the column with silica gel (230-400 mesh) using the 90:10 eluent mixture. Ensure the silica bed is well-settled and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Concentrate this slurry on a rotary evaporator to obtain a free-flowing powder. This is the "dry load."

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the 90:10 Hexanes:EtOAc (+1% Et₃N) mixture, collecting fractions.

  • Monitor the fractions by TLC. A typical TLC stain for this compound is potassium permanganate.

  • Gradually increase the polarity by slowly mixing in the 50:50 eluent. A gradient elution is superior to a step-gradient for resolving closely related impurities.

  • Once the desired product begins to elute, maintain the eluent composition until it is completely off the column.

5. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum for several hours to remove residual solvents.

Data Summary Table: Chromatography Eluent Systems

Impurity ProfileRecommended Starting Eluent (with 1% Et₃N)Notes
Non-polar impurities95:5 Hexanes:Ethyl AcetateProduct will elute at higher polarity.
Typical Mixture (Standard) 90:10 Hexanes:Ethyl Acetate Good starting point for most syntheses. [1]
Polar impurities (e.g., 4-hydroxypyridine)80:20 Hexanes:Ethyl AcetateImpurities will remain on the baseline or elute much later.
Very polar impurities / de-Boc'd product95:5 DCM:MethanolUse this system if the product does not move in Hexanes:EtOAc.
Protocol 2: Recrystallization

This protocol is intended for the final purification of a mostly pure (>95%) solid product.

1. Solvent System Selection:

  • The ideal system consists of a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold, and a "poor" (or "anti-") solvent in which the compound is insoluble.

  • A good starting point is Isopropyl Acetate (good solvent) and Heptane (poor solvent) .[4]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot Isopropyl Acetate and stir until the solid is completely dissolved. Add the solvent dropwise; using too much will reduce your yield.

  • Once dissolved, remove from heat. Slowly add Heptane dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Add one or two drops of hot Isopropyl Acetate to just clarify the solution again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, you can place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of ice-cold Heptane to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum to a constant weight.

References
  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Google Patents. (2020). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Supplementary Information for related compounds. (Source details not fully specified, but indicates column chromatography is a standard procedure). [Link]

Sources

stability and storage conditions for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Welcome to the technical support guide for This compound . This document provides in-depth guidance on the stability, storage, and handling of this versatile building block, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the technical insights needed to ensure the integrity of your material and the success of your experiments.

Compound Profile at a Glance

To begin, let's summarize the key specifications and recommended conditions for this compound.

ParameterDataSource(s)
Chemical Name tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate[1][2]
Synonyms 4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester[1][2]
CAS Number 845305-83-1[1][2]
Molecular Formula C₁₅H₂₈N₂O₃[1][2]
Molecular Weight 284.4 g/mol [2]
Appearance White to off-white solid (typical)General chemical data
Primary Hazard Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation[1][3]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for the solid compound?

For maximum long-term stability, the solid material should be stored in a tightly sealed container at 2-8°C (refrigerator) .[2] The key to preventing degradation lies in controlling the compound's environment. The tert-butoxycarbonyl (Boc) protecting group is the most sensitive part of the molecule, being highly susceptible to cleavage under acidic conditions. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to displace ambient moisture and carbon dioxide, which can form carbonic acid and initiate slow degradation over time.

Q2: How should I store the compound once it's dissolved in a solvent?

When in solution, the compound's stability is reduced. For solutions, the following storage conditions are advised:

  • -20°C for up to 1 month [3]

  • -80°C for up to 6 months [3]

Causality: At ambient temperature, molecules in solution have higher kinetic energy, increasing the frequency of collisions and the rate of potential degradation reactions. Freezing the solution significantly slows these processes. Furthermore, it is critical to protect solutions from light , as UV radiation can potentially catalyze oxidative degradation or other side reactions.[3] Always use aprotic solvents (e.g., Dichloromethane, THF, DMF) and ensure they are anhydrous, as residual water and potential acidic impurities in the solvent can compromise the compound's integrity.

Q3: What are the primary chemical degradation pathways I should be aware of?

There are two main degradation pathways to consider:

  • Acid-Catalyzed Deprotection: The Boc group is an acid-labile protecting group. Exposure to even trace amounts of acid can catalyze its removal, yielding the free piperidine parent compound, carbon dioxide, and isobutylene. This is the most common failure mode. Sources of acid can include contaminated glassware, acidic solvents, or prolonged exposure to atmospheric CO₂ and moisture.

  • Oxidation: While less common for this specific structure under proper storage, the piperidine nitrogen atoms could be susceptible to oxidation, especially if exposed to air and light over extended periods or in the presence of oxidizing contaminants. This can lead to the formation of N-oxides or other undesired byproducts, often indicated by a discoloration of the material (e.g., turning yellow or brown). Storing related piperidine compounds under inert gas is a common precaution to mitigate this risk.[4]

Q4: My solid compound has developed a slight yellow tint. Is it still usable?

A change in color from white to yellow or brown is a common visual indicator of potential degradation. While a slight tint may not significantly impact purity, it warrants investigation. It does not automatically mean the compound is unusable, but it should no longer be considered of the highest purity without verification.

Recommendation: Before using a discolored batch in a critical reaction, it is essential to perform a purity check. A simple Thin-Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended to determine if significant degradation has occurred.

Q5: How can I quickly verify the purity of my compound before an experiment?

A quick and effective method for a qualitative purity check is Thin-Layer Chromatography (TLC). This technique can help you visualize the presence of impurities, particularly the more polar deprotected product. A detailed, step-by-step protocol for this QC check is provided in the "Protocols" section of this guide.

Troubleshooting Guide

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or low reaction yields. Degradation of the starting material. The actual molar quantity of the active compound is lower than calculated based on weight.1. Perform a QC Check: Run a TLC or ¹H NMR on the starting material. In the NMR, the integral of the tert-butyl proton signal (~1.4 ppm) should be 9H relative to other protons. A diminished integral suggests partial deprotection. 2. Re-purify if Necessary: If significant impurities are detected, purify the material by flash column chromatography or recrystallization. 3. Implement Strict Handling: Always handle the compound under inert gas and minimize its time on the benchtop.
An unexpected polar byproduct is observed in my reaction TLC/LC-MS. In-situ or prior degradation of the starting material. The polar byproduct is often the Boc-deprotected amine.1. Confirm Byproduct Identity: The mass of the deprotected compound would be 100.12 g/mol less than the starting material. 2. Review Reaction Conditions: Ensure your reaction is not acidic. If subsequent steps are acidic, this starting material may not be suitable without modification. 3. Use Fresh or Re-qualified Material: Use a fresh bottle of the compound or verify the purity of your current stock as described above.

Protocols & Methodologies

Protocol 1: Recommended Handling Procedure for Solid Compound

This protocol minimizes exposure to atmospheric contaminants.

  • Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and transfers in a glove box or under a positive flow of an inert gas (argon or nitrogen).

  • Dispensing: Use a clean, dry spatula to dispense the required amount of solid into a tared, dry flask.

  • Sealing: Tightly reseal the main container, purge the headspace with inert gas, and wrap the cap with paraffin film for an extra seal.

  • Storage: Promptly return the main container to the recommended 2-8°C storage conditions.[2]

Protocol 2: Quality Control (QC) via Thin-Layer Chromatography (TLC)

This method provides a rapid assessment of purity.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (~0.5 mL of dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v), potentially with 1-2% triethylamine (NEt₃) to prevent spot tailing.

  • Visualization: Visualize the plate under a UV lamp (254 nm). You can also use a potassium permanganate stain.

  • Analysis:

    • High Purity: A single, well-defined spot should be observed.

    • Degradation: The presence of a second spot, typically at a lower Rf value (closer to the baseline), often indicates the more polar, deprotected amine. The relative intensity of this spot provides a qualitative measure of the extent of degradation.

Visual Workflow: Compound Handling & Storage Decision Tree

This diagram outlines the decision-making process for ensuring the long-term stability and proper use of the compound.

G start Compound Received storage_decision Long-Term Storage or Immediate Use? start->storage_decision long_term Long-Term Storage Protocol storage_decision->long_term Long-Term immediate_use Immediate Use Protocol storage_decision->immediate_use Immediate store_solid 1. Seal under Inert Gas (Ar/N₂) 2. Store at 2-8°C 3. Protect from Light long_term->store_solid weigh_out Weigh under Inert Gas (See Protocol 1) immediate_use->weigh_out dissolve Dissolve in Anhydrous Aprotic Solvent weigh_out->dissolve store_solution_decision Need to Store Solution? dissolve->store_solution_decision use_now Use in Reaction Immediately store_solution_decision->use_now No store_solution 1. Aliquot & Seal Tightly 2. Store at -20°C (≤1 mo) or -80°C (≤6 mo) 3. Protect from Light store_solution_decision->store_solution Yes

Caption: Decision tree for handling and storage.

References

  • (No Source Used)
  • (No Source Used)
  • 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. (n.d.). PubChem. Retrieved from [Link]

  • (No Source Used)
  • CAS No : 845305-83-1 | Product Name : tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • (No Source Used)
  • (No Source Used)
  • (No Source Used)
  • (No Source Used)
  • MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). ChemWhat. [Link]

  • Hughes, D. L., et al. (2020). Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300. Journal of Medicinal Chemistry. [Link]

  • (No Source Used)

Sources

troubleshooting failed reactions of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. This molecule is a valuable building block in medicinal chemistry, frequently used as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors. Its successful synthesis is crucial for many drug discovery workflows.

This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and handling of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your reactions.

Troubleshooting Guide: Synthesis Failures

The most common route to synthesizing this compound is a Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and a 4-halopyridine.[1] Success hinges on the careful orchestration of several key factors. The following Q&A addresses the most frequent failure modes.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

This is the most common issue and almost always traces back to one of three areas: inefficient deprotonation, reagent quality, or reaction conditions.

  • Probable Cause A: Ineffective Deprotonation of the Piperidinol The first step of the Williamson ether synthesis is the formation of a potent nucleophile—the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate. This requires a base strong enough to completely deprotonate the hydroxyl group. If the base is too weak, an unfavorable equilibrium will be established, leading to low concentrations of the required nucleophile.

    Solution:

    • Select a Sufficiently Strong Base: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). NaH reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can work but may require higher temperatures and longer reaction times to overcome the equilibrium.

    • Ensure Base Quality: Sodium hydride is highly reactive with atmospheric moisture. Use only fresh, unopened containers or NaH that has been stored meticulously under an inert atmosphere. A gray, chunky appearance may indicate significant deactivation.

    • Use Sufficient Equivalents for Halopyridine Salts: 4-Chloropyridine is often supplied as a hydrochloride salt. This acidic salt will consume one full equivalent of your base before any deprotonation of the alcohol can occur. Always use at least two equivalents of base in such cases: one for the salt neutralization and one for the alcohol deprotonation.

  • Probable Cause B: Poor Reagent or Solvent Quality The presence of water is detrimental. It will quench the strong base (e.g., NaH) and the reactive alkoxide intermediate, halting the reaction.

    Solution:

    • Use Anhydrous Solvents: Employ polar aprotic solvents like DMF or DMSO, which are excellent for SN2 reactions.[1] Ensure they are of a high-purity, anhydrous grade. If necessary, dry the solvent over molecular sieves prior to use.

    • Dry the Starting Materials: The starting alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, can be hygroscopic. Dry it under high vacuum for several hours before use.

  • Probable Cause C: Sub-Optimal Temperature While SN2 reactions can often proceed at room temperature, this specific transformation typically requires thermal energy to achieve a reasonable rate, especially with a less reactive substrate like 4-chloropyridine.

    Solution: Gently heat the reaction mixture. A temperature range of 60-80 °C is a good starting point. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to avoid overheating, which could lead to decomposition or side reactions.

Question 2: My TLC plate shows that my starting material is consumed, but I see multiple new spots, and the product spot is weak. What are these side products?

The appearance of multiple spots indicates that alternative reaction pathways are competing with your desired synthesis.

  • Probable Cause: N-Alkylation of Pyridine The nitrogen atom of the 4-chloropyridine starting material or the pyridine product itself can act as a nucleophile. This can lead to the formation of undesired pyridinium salt byproducts, complicating the reaction mixture and reducing the yield.

    Solution:

    • Control Reagent Stoichiometry: Avoid a large excess of the piperidinol alkoxide.

    • Maintain Temperature Control: Excessive heat can promote these side reactions. Maintain the lowest effective temperature that allows for a reasonable reaction rate.

    • Order of Addition: A useful strategy is to first form the piperidinol alkoxide in solution and then add this solution slowly to a solution of the 4-halopyridine. This technique keeps the concentration of the potent alkoxide nucleophile low at any given moment, minimizing side reactions.

Question 3: I managed to get the product, but purification by column chromatography is difficult. The product is streaking badly on the silica gel column.

This is a classic problem when purifying compounds containing a basic nitrogen moiety, such as the pyridine ring in your product.

  • Probable Cause: Interaction with Acidic Silica Gel Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the pyridine nitrogen interacts strongly with these acidic sites, leading to poor elution, broad peaks, and significant tailing or streaking.[2]

    Solution:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the mobile phase is highly effective. This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.

    • Optimize the Mobile Phase: A common solvent system for this purification is dichloromethane/methanol. Start with a low polarity mixture (e.g., 98:2 DCM/MeOH) and gradually increase the methanol concentration. Remember to add your basic modifier to all prepared solvent mixtures.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Problem: Low or No Product Yield check_base 1. Check Base - Is it strong enough (e.g., NaH)? - Is it fresh/non-deactivated? - Used >2 eq. for hydrochloride salt? start->check_base check_reagents 2. Check Reagents & Solvents - Are solvents anhydrous? - Is piperidinol starting material dry? start->check_reagents check_conditions 3. Check Conditions - Is temperature adequate (60-80 °C)? - Is reaction under inert gas? start->check_conditions solution_base Solution: - Use fresh NaH. - Handle under N2. - Ensure correct stoichiometry. check_base->solution_base solution_reagents Solution: - Use anhydrous grade solvents. - Dry starting material under vacuum. check_reagents->solution_reagents solution_conditions Solution: - Heat reaction to 60-80 °C. - Monitor by TLC. check_conditions->solution_conditions side_products Problem: Multiple Spots on TLC cause_side_products Probable Cause: - N-alkylation side reactions - Reaction temperature too high side_products->cause_side_products solution_side_products Solution: - Lower the reaction temperature. - Use controlled/slow addition of alkoxide. cause_side_products->solution_side_products purification Problem: Column Streaking cause_purification Probable Cause: Basic product interacting with acidic silica gel purification->cause_purification solution_purification Solution: Add 0.5-1% Triethylamine or NH4OH to the eluent. cause_purification->solution_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols & Data

Protocol 1: Recommended Synthesis Procedure

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Chloropyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting alcohol) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture may become a thick slurry.

  • Nucleophilic Attack: In a separate flask, dissolve 4-chloropyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (See Protocol 2). The reaction is complete when the starting piperidinol spot has been consumed.

  • Workup: Cool the reaction to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% triethylamine.

Protocol 2: TLC Monitoring
  • Eluent: 10% Methanol in Dichloromethane.

  • Plate: Silica gel 60 F₂₅₄.

  • Procedure: Dissolve a small aliquot of the reaction mixture in EtOAc. Spot the starting material and the reaction mixture on the TLC plate.

  • Visualization:

    • UV Light (254 nm): The pyridine-containing product and starting material will be UV active.

    • Potassium Permanganate (KMnO₄) Stain: The alcohol starting material will show up as a yellow spot on a purple background. The ether product will be much less reactive to this stain. This differential staining is highly effective for monitoring the consumption of the starting alcohol.

Table 1: Comparison of Reaction Conditions
ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH provides fast, irreversible deprotonation. K₂CO₃ is milder and safer to handle but may result in slower reaction or equilibrium issues.
Solvent DMF / DMSOAcetonitrile (MeCN)DMF and DMSO are superior for solvating ions in SN2 reactions. MeCN is a viable but often less efficient alternative.
Temperature 60 - 80 °C80 - 100 °CHigher temperatures may be needed to drive reactions with weaker bases like K₂CO₃.
Typical Time 4 - 12 hours12 - 24 hoursStronger conditions lead to faster reaction rates.

Reaction Mechanism

The synthesis proceeds via a classical Williamson ether synthesis mechanism.

Caption: The two-step Williamson ether synthesis mechanism.

Frequently Asked Questions (FAQs)

Q: How should I store the final product? A: Store this compound in a tightly sealed container in a cool, dry place. It is stable under normal laboratory conditions, but protect it from strong acids, which can cleave the Boc protecting group.

Q: What is the best way to confirm the identity and purity of my product? A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure, while LC-MS will confirm the mass and provide an indication of purity.

Q: My next step is to remove the Boc protecting group. What is the best method? A: The Boc group is reliably cleaved under acidic conditions.[3][4] A common and effective method is to dissolve the compound in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat it with an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane. The reaction is typically fast and complete within 1-2 hours at room temperature.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Nature Portfolio. (2021). Supplementary Information for Visible-Light-Induced Copper-Catalyzed Radical Cascade Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to empower you with the knowledge to navigate the complexities of its synthesis, ensuring efficiency, high yield, and purity in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmacologically active agents. The formation of the ether linkage between the piperidine and pyridine rings is the crucial step in its synthesis. This can be achieved through several established methods, each with its own set of advantages and challenges. This guide will focus on three primary synthetic routes:

  • Williamson Ether Synthesis / Nucleophilic Aromatic Substitution (SNAr)

  • Mitsunobu Reaction

  • Buchwald-Hartwig C-O Coupling

We will explore the intricacies of each method, providing detailed protocols, troubleshooting guidance, and insights into the optimization of reaction conditions.

Visualizing the Synthetic Pathways

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Williamson / SNAr Williamson / SNAr N-Boc-4-hydroxypiperidine->Williamson / SNAr Base Mitsunobu Mitsunobu N-Boc-4-hydroxypiperidine->Mitsunobu PPh3, DEAD/DIAD Buchwald-Hartwig Buchwald-Hartwig N-Boc-4-hydroxypiperidine->Buchwald-Hartwig Pd catalyst, Ligand, Base 4-Halopyridine 4-Halopyridine (X = Cl, Br, I) 4-Halopyridine->Williamson / SNAr 4-Halopyridine->Buchwald-Hartwig 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxypyridine->Mitsunobu Target_Molecule This compound Williamson / SNAr->Target_Molecule Mitsunobu->Target_Molecule Buchwald-Hartwig->Target_Molecule

Figure 1: Overview of the primary synthetic routes to this compound.

Section 1: Williamson Ether Synthesis / Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct and cost-effective method. It typically involves the reaction of the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate with an electron-deficient pyridine ring, such as 4-chloropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: SNAr Approach

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Chloropyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add 4-chloropyridine hydrochloride (1.1 eq) and potassium tert-butoxide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for SNAr

Q1: My reaction is very slow or is not going to completion. What can I do?

  • A1: Enhance Reactivity and Conditions.

    • Base Selection: Ensure complete deprotonation of the piperidinol. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. If the reaction is still sluggish, consider a stronger base like potassium tert-butoxide, which can also be used as the primary base.

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide. Ensure your solvent is anhydrous, as water will quench the base.

    • Temperature: Increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

    • Leaving Group: While 4-chloropyridine is commonly used, 4-fluoropyridine is significantly more reactive in SNAr reactions and may proceed under milder conditions.[1]

Q2: I am observing a low yield. What are the potential side reactions?

  • A2: Identify and Mitigate Side Reactions.

    • Incomplete Deprotonation: If the alcohol is not fully deprotonated, the unreacted starting material will remain, leading to a lower yield. Use a sufficient excess of a strong base.

    • Reaction with Solvent: At high temperatures, strong bases can react with solvents like DMF.

    • Hydrolysis: Ensure anhydrous conditions are maintained throughout the reaction.

Q3: The purification of my product is difficult. What are common impurities?

  • A3: Strategies for Effective Purification.

    • Unreacted Starting Materials: Monitor the reaction closely to ensure complete consumption of starting materials.

    • Mineral Oil: If using NaH in oil, perform an initial wash of the NaH with anhydrous hexanes to remove the oil before adding the solvent.

    • Column Chromatography: A well-optimized gradient on a silica gel column is typically effective for purification.

Section 2: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond, particularly when the SNAr reaction is sluggish or leads to undesired side products. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, though this is not relevant for the symmetrical tert-butyl 4-hydroxypiperidine-1-carboxylate.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Hydroxypyridine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-hydroxypyridine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for the Mitsunobu Reaction

Q1: The reaction is not working, or the yield is low.

  • A1: Check Reagent Quality and Reaction Setup.

    • Reagent Purity: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents. Triphenylphosphine can also oxidize; use a pure, crystalline sample.

    • Order of Addition: The order of addition can be critical. It is generally recommended to add the azodicarboxylate last and slowly to the cooled solution of the other reactants.

    • Acidity of the Nucleophile: The pKa of the nucleophile (4-hydroxypyridine) should ideally be below 13 for optimal results.

Q2: How do I remove the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts?

  • A2: Effective Purification Strategies.

    • Crystallization: In some cases, the byproducts can be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes), as TPPO is often crystalline.

    • Column Chromatography: Careful column chromatography is the most common method for separating the product from the byproducts.

    • Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be removed by simple filtration.[2] Another option is to use modified phosphines that allow for easier removal of the corresponding oxide.

cluster_low_yield Troubleshooting Low Yield cluster_purification Troubleshooting Purification Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Purification_Issues Difficult Purification Start->Purification_Issues Check_Reagents Check Reagent Purity (DEAD/DIAD, PPh3) Low_Yield->Check_Reagents Check_Conditions Optimize Conditions (Solvent, Temperature, Order of Addition) Low_Yield->Check_Conditions Check_pKa Verify Nucleophile pKa (<13) Low_Yield->Check_pKa Crystallization Crystallize out TPPO Purification_Issues->Crystallization Chromatography Optimize Column Chromatography Purification_Issues->Chromatography Alternative_Reagents Use Polymer-Bound PPh3 or Modified Reagents Purification_Issues->Alternative_Reagents

Figure 2: Troubleshooting workflow for the Mitsunobu reaction.

Section 3: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. This palladium-catalyzed cross-coupling reaction is particularly useful for substrates that are not amenable to SNAr conditions.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Chloropyridine or 4-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., G3-Xantphos)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq) and the 4-halopyridine (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for Buchwald-Hartwig C-O Coupling

Q1: I have low or no conversion of my starting materials.

  • A1: Catalyst System and Reaction Conditions are Key.

    • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For C-O bond formation, bulky, electron-rich phosphine ligands are generally preferred. A pre-catalyst can often provide more consistent results.[1]

    • Base Selection: The strength and nature of the base can significantly impact the reaction. Stronger bases like NaOtBu are often effective, but for base-sensitive substrates, Cs₂CO₃ or K₃PO₄ may be better choices.

    • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

    • Solvent: Use high-purity, anhydrous, and degassed solvents.

Q2: I am observing hydrodehalogenation of my 4-halopyridine. How can I prevent this?

  • A2: Minimize Hydrodehalogenation.

    • Water Content: Scrupulously dry all reagents and solvents, as water can be a proton source for hydrodehalogenation.

    • Ligand Choice: Some ligands are more prone to promoting this side reaction than others. Screening different ligands may be necessary.

Q3: My reaction is giving a complex mixture of products.

  • A3: Address Potential Side Reactions.

    • Homocoupling: Homocoupling of the starting materials can sometimes occur. Optimizing the catalyst-to-ligand ratio can help to suppress this.

    • Ligand Degradation: At high temperatures, some phosphine ligands can degrade. Ensure you are not exceeding the recommended temperature for your chosen ligand.

Product Characterization

Upon successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity.

Analytical Data Expected Results for this compound
Appearance White to off-white solid or colorless oil
¹H NMR Characteristic peaks for the tert-butyl group (~1.4 ppm, s, 9H), the piperidine ring protons, and the pyridine ring protons.
¹³C NMR Signals corresponding to the carbonyl of the Boc group, the carbons of the tert-butyl group, the piperidine ring, and the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Dunn, P. J., et al. (2010). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 39(5), 1408-1418.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • Technical Disclosure Commons. (2023).
  • Macmillan Group - Princeton University. (n.d.).
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Leitch, D. C., et al. (2020). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Science, 11(28), 7434-7440.
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(10), 7115-7179.
  • Aggarwal, A., et al. (2021). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry, 64(21), 16036-16057.
  • Supplementary inform
  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and handling of this versatile building block. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the coupling of a Boc-protected piperidinol derivative with a suitably activated 4-substituted pyridine.

Q2: What is the primary mechanism of the Williamson ether synthesis in this context?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] An alkoxide, generated from the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate, acts as the nucleophile, attacking the electrophilic carbon of a pyridine derivative with a good leaving group at the 4-position (e.g., 4-chloropyridine or 4-fluoropyridine).

Troubleshooting Common Side Reactions

During the synthesis of this compound, several side reactions can occur, leading to impurities that may complicate purification and subsequent reactions. This section provides a detailed guide to identifying, understanding, and mitigating these issues.

Issue 1: Formation of the N-Alkylated Isomer

A common and often difficult-to-separate impurity is the N-alkylated isomer, 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyridin-1-ium-4-olate. This arises from the ambident nucleophilic nature of the 4-hydroxypyridine anion (pyridone anion), which can react through either the oxygen or the nitrogen atom.[3]

dot

Caption: Competing N- vs. O-alkylation pathways.

Why does this happen?

The regioselectivity of the alkylation of 4-hydroxypyridine is highly dependent on the reaction conditions. Factors such as the solvent, counter-ion, and temperature can influence the ratio of N- to O-alkylation.[2] Harder electrophiles and polar aprotic solvents tend to favor O-alkylation.

How to identify the N-alkylated isomer:

Analytical Technique O-Alkylated (Desired Product) N-Alkylated (Side Product)
¹H NMR Pyridine protons typically appear as two doublets around 8.2-8.5 ppm and 6.8-7.0 ppm.[4]The pyridinium protons are deshielded and shift downfield, often appearing as broad signals.
¹³C NMR The pyridine C4 carbon (attached to oxygen) appears around 165 ppm.The pyridinium C4 carbon (as part of a zwitterion) will have a different chemical shift.
LC-MS Expected [M+H]⁺ peak.Same mass as the desired product, but may have a different retention time.

Mitigation Strategies:

  • Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile can favor O-alkylation.[5] Stronger bases like sodium hydride can sometimes lead to a higher proportion of the N-alkylated product.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) can provide a good balance between reaction rate and selectivity.

  • Use of a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help to favor O-alkylation by modifying the environment of the nucleophile.

Purification Protocol:

Separating the N- and O-alkylated isomers can be challenging due to their similar polarities.

  • Column Chromatography: Use a high-resolution silica gel column with a carefully optimized gradient elution system, often a mixture of a non-polar solvent (like heptane or hexane) and a polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol).

  • Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is often the most effective method.

Issue 2: Elimination to Form Piperidene Byproduct

The Williamson ether synthesis is an SN2 reaction, which can compete with an E2 elimination pathway, especially when using secondary alkyl halides or tosylates.[6] In this synthesis, the electrophile derived from tert-butyl 4-hydroxypiperidine-1-carboxylate (e.g., a tosylate) is a secondary electrophile, making elimination a potential side reaction.

dot

Caption: SN2 vs. E2 competition.

Why does this happen?

The alkoxide of 4-hydroxypyridine is a strong base, which can abstract a proton from the carbon adjacent to the leaving group on the piperidine ring, leading to the formation of an alkene.

How to identify the piperidene byproduct:

Analytical Technique Signal for Piperidene Byproduct
¹H NMR Appearance of vinylic proton signals in the 5-6 ppm region.
GC-MS A peak with a mass corresponding to the elimination product.

Mitigation Strategies:

  • Use a Good Leaving Group: While tosylates are common, using a halide (e.g., from tert-butyl 4-iodopiperidine-1-carboxylate) might alter the SN2/E2 ratio.[7]

  • Less Hindered Base: While the nucleophile is fixed, ensuring it is not excessively sterically hindered can help favor substitution.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can help to minimize the formation of the elimination byproduct.

Issue 3: Unwanted Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[8] While the Williamson ether synthesis is typically performed under basic or neutral conditions, inadvertent exposure to acidic conditions during workup or purification can lead to the removal of the Boc group.

dot

Caption: Acid-catalyzed Boc deprotection.

How to identify the deprotected product:

Analytical Technique Signal for Deprotected Product
¹H NMR Disappearance of the large singlet corresponding to the tert-butyl group (around 1.4 ppm).
LC-MS A peak with a mass corresponding to the loss of the Boc group (M-100).

Mitigation and Prevention:

  • Careful Workup: Avoid acidic washes during the reaction workup. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate).

  • pH Control during Purification: When performing chromatography, ensure the silica gel is neutral. If using reversed-phase HPLC, use a buffered mobile phase to avoid acidic conditions.

  • Storage: Store the final compound in a neutral, dry environment.

Issue 4: N-Oxidation of the Pyridine Ring

The nitrogen atom of the pyridine ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or during certain reaction conditions.[9]

How to identify the N-oxide:

Analytical Technique Signal for N-Oxide Product
¹H NMR The pyridine protons will be shifted downfield due to the electron-withdrawing effect of the N-oxide group.
LC-MS A peak with a mass corresponding to the addition of an oxygen atom (M+16).

Mitigation and Prevention:

  • Avoid Strong Oxidants: Be mindful of the reagents used in subsequent steps. If an oxidation reaction is necessary elsewhere in the molecule, consider protecting the pyridine nitrogen or choosing a selective oxidant.

  • Inert Atmosphere: While less common, prolonged exposure to air at elevated temperatures in the presence of certain catalysts could potentially lead to slow oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a good general practice.

References

  • Bilodeau, F., & LaPlante, S. R. (2016).
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Williamson, A. W. (1850).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Gooßen, L. J., & Linder, C. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
  • Cioffi, C. L. (1978). The alkylation of 4-pyridone.
  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Doganc, F., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). tert-Butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • Duan, H. (2023).
  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Supplementary information. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound derivatives typically involves the formation of an ether linkage between a protected piperidine moiety and a pyridine ring. The two most prevalent methods for this key transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes depends on the nature of the substituents on the pyridine ring and the desired scale of the reaction.

This guide will address common issues arising from these synthetic pathways, from starting material preparation to final product purification and deprotection.

Troubleshooting Guide: Common Experimental Issues and Solutions

Issue 1: Low Yield in Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis between N-Boc-4-hydroxypiperidine and a 4-halopyridine, but I am observing low conversion to the desired ether product. What are the likely causes and how can I improve the yield?

A: Low yields in this Williamson ether synthesis can stem from several factors related to the reactivity of the starting materials and the reaction conditions. Here is a breakdown of potential causes and their solutions:

  • Insufficient Deprotonation of N-Boc-4-hydroxypiperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine must be fully deprotonated to form the alkoxide, which is the active nucleophile.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure the N-Boc-4-hydroxypiperidine is completely dissolved and allow sufficient time for the deprotonation to complete before adding the 4-halopyridine. A common practice is to stir the alcohol and base for at least 30-60 minutes at 0 °C to room temperature.[1]

  • Poor Reactivity of the 4-Halopyridine: The reactivity of the 4-halopyridine in nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the pyridine ring.

    • Solution: The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I.[2] If you are using a 4-chloro or 4-bromopyridine with an electron-rich pyridine ring, the reaction will be sluggish. Consider using a 4-fluoropyridine derivative if available. Alternatively, activating the pyridine ring with an electron-withdrawing group (e.g., a nitro or cyano group) will significantly enhance the rate of substitution.[3]

  • Side Reaction: N-Alkylation of Pyridine: If using 4-hydroxypyridine as the starting material (which exists in equilibrium with its pyridone tautomer), there is a risk of competitive N-alkylation versus the desired O-alkylation.[4]

    • Solution: To favor O-alkylation, it is generally better to use a 4-halopyridine and the alkoxide of N-Boc-4-hydroxypiperidine. If you must use 4-hydroxypyridine, careful selection of the base and solvent is crucial. Using a non-polar aprotic solvent and a strong, non-nucleophilic base can favor the formation of the O-alkoxide.

  • Inappropriate Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the rate of the SN2-type reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]

Issue 2: Difficult Purification of the Final Product

Q: My reaction appears to have worked, but I am struggling to isolate a pure sample of this compound. What are the best purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is the first step. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For more polar products, adding a small amount of methanol or triethylamine to the eluent can improve the peak shape and recovery. For example, a gradient of 0-10% methanol in dichloromethane is often effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent System: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes turbid. Allowing the solution to stand, possibly at a reduced temperature, should induce crystallization.

Issue 3: Incomplete or Messy Mitsunobu Reaction

Q: I am trying to synthesize my target compound using a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 4-hydroxypyridine, but the reaction is not going to completion and I have many side products. What could be going wrong?

A: The Mitsunobu reaction, while powerful, is sensitive to several factors.

  • Reagent Quality and Stoichiometry: The phosphine (usually triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) are key reagents.

    • Solution: PPh₃ can oxidize over time to triphenylphosphine oxide. Use freshly opened or purified PPh₃. DEAD and DIAD can also degrade. It is often necessary to use a slight excess (1.1-1.5 equivalents) of both PPh₃ and the azodicarboxylate to drive the reaction to completion.[5]

  • Order of Addition: The order in which the reagents are added can be critical.

    • Solution: A common and often successful procedure is to dissolve the N-Boc-4-hydroxypiperidine, 4-hydroxypyridine, and PPh₃ in an anhydrous solvent like THF. Cool the solution to 0 °C and then add the azodicarboxylate dropwise.[6] Adding the azodicarboxylate too quickly can lead to side reactions.

  • Removal of Byproducts: A major challenge in the purification of Mitsunobu reactions is the removal of triphenylphosphine oxide and the reduced hydrazine byproduct.

    • Solution:

      • Chromatography: These byproducts can often be separated by column chromatography, but they can sometimes co-elute with the product.

      • Crystallization: If your product is a solid, crystallization can be effective in leaving the byproducts in the mother liquor.

      • Alternative Reagents: Consider using polymer-supported PPh₃ or a modified phosphine that allows for easier removal of the oxide.

Frequently Asked Questions (FAQs)

Q1: How do I synthesize the starting material, N-Boc-4-hydroxypiperidine?

A1: N-Boc-4-hydroxypiperidine is commercially available but can also be synthesized in the lab. A common route involves the reduction of N-Boc-4-piperidone.[7] Another approach is the Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane or THF.[8][9]

Q2: What are the best conditions for the deprotection of the Boc group in the final product?

A2: The Boc group is typically removed under acidic conditions. A common method is to treat the protected compound with a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol. Trifluoroacetic acid (TFA) in dichloromethane is also a very effective and common method for Boc deprotection.[10] The reaction is usually fast and occurs at room temperature.

Q3: Can I use a Buchwald-Hartwig amination to synthesize derivatives of this scaffold?

A3: While the core structure is an ether, if you are synthesizing derivatives where a nitrogen atom is attached to the pyridine ring, the Buchwald-Hartwig amination is a very powerful tool. This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds between aryl halides (like a halopyridine) and amines. However, for the specific synthesis of this compound, which involves a C-O bond, the Williamson ether synthesis or Mitsunobu reaction are the more direct methods.

Q4: I am concerned about the potential for N-alkylation of the pyridine ring. How significant is this side reaction?

A4: When using a 4-halopyridine, N-alkylation is generally not a significant issue as the reaction proceeds via nucleophilic aromatic substitution at the carbon atom bearing the halogen. However, if you are using 4-hydroxypyridine, which can exist as 4-pyridone, there are two nucleophilic sites: the oxygen and the nitrogen. In this case, N-alkylation can be a competitive side reaction.[4] The reaction conditions, particularly the choice of base and solvent, will influence the O- versus N-alkylation ratio.

Experimental Protocols & Diagrams

Protocol 1: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Chloropyridine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 4-chloropyridine hydrochloride (1.1 eq.) and a suitable base (e.g., potassium carbonate, 2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_product Final Product start N-Boc-4-hydroxypiperidine deprotonation Deprotonation (0°C to RT) start->deprotonation 1. reagent1 NaH in DMF reagent1->deprotonation pyridine 4-Halopyridine snar SNAr Reaction (Heating) pyridine->snar deprotonation->snar 2. workup Aqueous Work-up & Extraction snar->workup 3. purification Column Chromatography / Crystallization workup->purification 4. product tert-butyl 4-(pyridin-4-yloxy) piperidine-1-carboxylate purification->product

Caption: Workflow for Williamson ether synthesis.

Protocol 2: Mitsunobu Reaction

This protocol provides a general procedure for the Mitsunobu reaction to form the target ether.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Hydroxypyridine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 4-hydroxypyridine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Diagram 2: Mitsunobu Reaction Mechanism

Mitsunobu_Reaction reagents PPh3 + DIAD betaine Betaine Intermediate reagents->betaine 1. Formation alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh3]+ betaine->alkoxyphosphonium 2. Protonation & Activation alcohol N-Boc-4-hydroxypiperidine (R-OH) alcohol->alkoxyphosphonium product Product + PPh3=O alkoxyphosphonium->product 3. SN2 Attack byproduct Reduced DIAD alkoxyphosphonium->byproduct nucleophile 4-Hydroxypyridine (Nu-H) nucleophile->product

Caption: Key steps in the Mitsunobu reaction.

Summary of Key Parameters for Optimization

ParameterWilliamson Ether SynthesisMitsunobu ReactionRationale
Base Strong, non-nucleophilic (e.g., NaH, KH)Not applicableTo ensure complete deprotonation of the alcohol for the Williamson reaction.
Solvent Polar aprotic (e.g., DMF, THF, DMSO)Anhydrous aprotic (e.g., THF, Dichloromethane)To facilitate the SNAr/SN2 reaction and maintain anhydrous conditions for the Mitsunobu reaction.
Temperature Elevated (e.g., 80-100 °C)Low to ambient (e.g., 0 °C to RT)To overcome the activation energy for SNAr in the Williamson synthesis, while the Mitsunobu reaction is typically exothermic.
Pyridine Partner 4-Halopyridine (F > Cl > Br)4-HydroxypyridineThe Williamson route requires a leaving group, while the Mitsunobu reaction utilizes the acidic proton of the hydroxyl group.
Key Byproducts Unreacted starting materialsTriphenylphosphine oxide, reduced azodicarboxylateDifferent reaction mechanisms lead to distinct byproduct profiles that require different purification strategies.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. [Link]

  • PubMed. (2007). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • ResearchGate. (2025, August 7). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]

  • National Institutes of Health. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Youngstown State University. The alkylation of 4-pyridone. [Link]

  • National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Organic Preparations and Procedures Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the analytical chemistry of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document provides an in-depth analysis of its mass spectrometric behavior, offers a comparative overview with alternative analytical techniques, and presents detailed, field-proven experimental protocols.

Introduction: The Analytical Imperative for a Versatile Building Block

This compound (Molecular Formula: C₁₅H₂₂N₂O₃, Molecular Weight: 278.35 g/mol ) is a bifunctional molecule incorporating a Boc-protected piperidine and a pyridyloxy moiety. This structural motif is of significant interest in the synthesis of pharmacologically active agents. The Boc-protecting group offers a facile route for subsequent chemical modification of the piperidine nitrogen, while the pyridyloxy group can participate in a variety of coupling reactions or act as a key pharmacophoric element.

Given its role as a critical intermediate, confirming the identity and purity of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.

Mass Spectrometric Interrogation: Unveiling the Molecular Blueprint

Electrospray Ionization (ESI) is the ionization technique of choice for a molecule like this compound, owing to its polarity and the presence of a basic nitrogen atom on the pyridine ring, which is readily protonated. In positive ion mode ESI-MS, we expect to observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 279.17.

Predicted ESI-MS Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) provides structural confirmation. The fragmentation is predictable and follows established chemical principles, primarily involving the loss of the sterically bulky and labile tert-butyl group and cleavage around the ether linkage.

fragmentation_pathway M [M+H]⁺ C₁₅H₂₃N₂O₃⁺ m/z = 279.17 F1 Loss of isobutylene C₁₁H₁₅N₂O₃⁺ m/z = 223.11 M->F1 - C₄H₈ (56.06 Da) F2 Loss of Boc group C₁₀H₁₅N₂O⁺ m/z = 179.12 M->F2 - C₅H₈O₂ (100.05 Da) F3 Pyridin-4-ol C₅H₆NO⁺ m/z = 96.04 M->F3 Cleavage of C-O bond F4 Boc-piperidinium ion C₁₀H₁₈NO₂⁺ m/z = 184.13 M->F4 Cleavage of C-O bond F1->F2 - CO₂ (44.01 Da)

Table 1: Predicted Major Fragment Ions in ESI-MS/MS

m/z (Predicted)Ion FormulaDescription
279.17[C₁₅H₂₃N₂O₃]⁺Protonated molecule [M+H]⁺
223.11[C₁₁H₁₅N₂O₃]⁺Loss of isobutylene (-C₄H₈) from the tert-butyl group. This is a very common fragmentation for Boc-protected compounds.
179.12[C₁₀H₁₅N₂O]⁺Subsequent loss of CO₂ from the m/z 223 fragment, or direct loss of the entire Boc group.
184.13[C₁₀H₁₈NO₂]⁺Cleavage of the ether C-O bond, retaining the Boc-piperidine fragment.
96.04[C₅H₆NO]⁺Cleavage of the ether C-O bond, resulting in protonated 4-hydroxypyridine.
Experimental Protocol: ESI-MS Analysis

This protocol is a robust starting point for the analysis of this compound on a standard quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

    • Vortex the solution to ensure complete dissolution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Instrumentation and Infusion:

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Alternatively, for purity analysis and to separate potential impurities, couple the infusion with a liquid chromatography (LC) system.[1] A typical reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is recommended.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-40 psi

    • Scan Range (Full Scan MS): m/z 50-500

    • Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 279.2) as the precursor for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to generate fragment ions. The optimal collision energy should be ramped to obtain a rich fragmentation spectrum.

The Bigger Picture: A Comparative Guide to Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation and confirmation, a comprehensive analytical characterization relies on orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for assessing purity and providing complementary structural information.

analytical_workflow Start Need to Analyze tert-butyl 4-(pyridin-4-yloxy) piperidine-1-carboxylate Purity Purity Assessment? Start->Purity Identity Identity Confirmation? Start->Identity Structure Detailed Structure Elucidation? Start->Structure HPLC HPLC-UV Purity->HPLC Yes MS Mass Spectrometry (MS) Identity->MS Yes NMR NMR Spectroscopy Structure->NMR Yes HPLC->MS LC-MS for peak identification

High-Performance Liquid Chromatography (HPLC)

HPLC, typically with UV detection, is the gold standard for determining the purity of small molecules.[2] It separates the target compound from impurities, starting materials, and byproducts.

  • Principle: The sample is passed through a column packed with a stationary phase under high pressure. Different components of the mixture travel through the column at different rates, allowing for their separation.

  • Advantages:

    • Excellent for quantifying purity and identifying impurities.

    • Highly reproducible and robust.

    • Can be coupled with mass spectrometry (LC-MS) for peak identification.

  • Disadvantages:

    • Provides limited structural information on its own.

    • Requires reference standards for absolute quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for de novo structure elucidation.

  • Principle: The magnetic properties of atomic nuclei are measured when placed in a strong magnetic field and subjected to radiofrequency radiation. The resulting spectrum provides information about the chemical environment of each nucleus.

  • Advantages:

    • Unparalleled for detailed structural elucidation.

    • Provides information on the connectivity of atoms.

    • Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the analyte.

  • Disadvantages:

    • Relatively low sensitivity compared to mass spectrometry.

    • Requires larger sample amounts (typically >1 mg).

    • Complex spectra can be challenging to interpret for larger molecules.

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Use Identity Confirmation, Molecular WeightPurity Assessment, QuantificationStructure Elucidation
Sensitivity High (pg - ng)Moderate (ng - µg)Low (µg - mg)
Structural Info Fragmentation provides cluesVery limitedHighly detailed
Sample Amount Very lowLowHigh
Key Output Mass-to-charge ratioChromatogram (retention time, peak area)Spectrum (chemical shift, coupling)

Conclusion

The analytical characterization of this compound is a multi-faceted task that is best addressed by a combination of orthogonal analytical techniques. Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for rapid and sensitive confirmation of the molecule's identity through the determination of its molecular weight and the analysis of its fragmentation patterns. When coupled with HPLC, it becomes a powerful method for purity assessment and impurity identification. For complete and unambiguous structural elucidation, NMR spectroscopy remains the definitive technique. By understanding the strengths and limitations of each method, researchers can confidently establish the identity, purity, and structure of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Dong, J., et al. Mass Spectrometry in Small Molecule Drug Development. Journal of Pharmaceutical and Biomedical Analysis. 2015.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. 2019.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. 2005.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. 2019. Available from: [Link]

  • Li, A., et al. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology. 2019.
  • Kind, T., et al. Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. 2017.
  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. 2019.
  • PubChemLite. 4-(piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Available from: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. 2017.
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • OMICS International. Techniques of Analytical, Bio analytical and Separation. Journal of Analytical & Bioanalytical Techniques. 2022.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. 2020.
  • MedChemExpress. 4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester-SDS.
  • RACO.
  • Supplementary inform
  • Trbojević, J., et al.
  • Jackson, G., et al. Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. 2020.

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A Senior Scientist's Comparative Guide to the Analytical Characterization of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind Rigorous Characterization

In the landscape of modern drug discovery and development, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a key heterocyclic building block. Its structural motif, combining a Boc-protected piperidine ring with a pyridyl ether, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The purity, identity, and stability of this intermediate are not mere checklist items; they are foundational pillars that dictate the quality, safety, and efficacy of the final drug product. An impurity or structural ambiguity at this stage can have cascading effects, leading to failed batches, costly downstream purification, or, in the worst case, unforeseen toxicological profiles.

This guide provides an in-depth comparison of the essential analytical methods required for a comprehensive characterization of this molecule. We will move beyond simple data reporting to explore the causality behind method selection, the integration of orthogonal techniques for a self-validating analytical workflow, and the interpretation of data within the context of regulatory and quality standards. This is not just a set of protocols; it is a strategic framework for ensuring the unimpeachable quality of a critical pharmaceutical intermediate.

The Orthogonal Analytical Strategy: A Framework for Confidence

No single analytical technique can provide a complete picture of a molecule's identity, purity, and stability. A robust characterization strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each method measures a different physicochemical property, and their collective agreement provides a high degree of confidence in the material's quality. The workflow below illustrates how these techniques are integrated to build a complete analytical profile.

G cluster_0 Structural Elucidation & Identity cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties cluster_3 Final Certification NMR NMR Spectroscopy (¹H, ¹³C) CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (HRMS) MS->CoA FTIR FTIR Spectroscopy FTIR->CoA HPLC HPLC-UV (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Impurities HPLC->CoA LCMS->CoA TA Thermal Analysis (DSC/TGA) TA->CoA Sample Test Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->TA

Caption: Orthogonal workflow for comprehensive characterization.

Part 1: Unambiguous Structural Elucidation

Confirming the covalent structure is the first and most critical step. We primarily rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural confirmation in organic chemistry. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. For a compound like this compound, these techniques can definitively confirm the presence and connectivity of the tert-butyl group, the piperidine ring, and the pyridyl ether moiety.[1]

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many neutral organic molecules.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire several hundred to a few thousand scans, as the ¹³C isotope has a low natural abundance.

Data Interpretation & Expected Results: The chemical structure is analyzed by assigning the observed signals to specific protons and carbons. The expected chemical shifts are based on known values for similar structural fragments.[1][2]

Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyridine-H (α to N)~8.4 - 8.2Doublet (d)2HDeshielded by the electronegative nitrogen and ring currents.
Pyridine-H (β to N)~6.9 - 6.7Doublet (d)2HShielded relative to α-protons.
Piperidine-CH (O-CH)~4.6 - 4.4Multiplet (m)1HDeshielded by the adjacent ether oxygen.
Piperidine-CH₂ (N-CH₂)~3.8 - 3.6 & ~3.2 - 3.0Multiplets (m)4HProtons adjacent to the Boc-protected nitrogen. Two distinct signals are expected due to axial/equatorial positions.
Piperidine-CH₂ (C-CH₂)~2.1 - 1.9 & ~1.7 - 1.5Multiplets (m)4HAliphatic protons on the piperidine ring.
tert-Butyl (CH₃)~1.45Singlet (s)9HHighly shielded, magnetically equivalent protons of the Boc group, resulting in a strong singlet.
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm) Rationale
Pyridine C=O (ether link)~164Quaternary carbon of the pyridyl ether, highly deshielded.
Carbamate C=O~154Carbonyl carbon of the Boc protecting group.
Pyridine CH (α to N)~150Deshielded by adjacent nitrogen.
Pyridine CH (β to N)~107Shielded relative to α-carbons.
Boc Quaternary C~80Quaternary carbon of the tert-butyl group.
Piperidine CH (O-CH)~72Deshielded by the ether oxygen.
Piperidine CH₂ (N-CH₂)~41Carbons adjacent to the Boc-protected nitrogen.
Piperidine CH₂ (C-CH₂)~30Aliphatic carbons in the piperidine ring.
Boc CH₃~28Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the elemental formula, serving as a powerful confirmation of identity. Standard MS provides the nominal mass, confirming the molecular weight.[3][4]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for this type of molecule, typically generating the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Acquire the spectrum in positive ion mode using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation & Expected Results: The primary goal is to find the ion corresponding to the protonated molecule.

  • Molecular Formula: C₁₅H₂₂N₂O₃

  • Exact Mass (Monoisotopic): 278.16304

  • Expected Ion [M+H]⁺: 279.17032

The instrument should detect a mass-to-charge ratio (m/z) that matches this expected value to within 0.001 Da. The observation of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 301.15226, further corroborates the molecular weight.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as a quick identity check. For this molecule, we expect to see characteristic vibrations for the carbamate, the pyridyl ring, and the C-O ether linkage.[1][6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Interpretation & Expected Results: The spectrum is analyzed for absorbance bands corresponding to specific bond vibrations.[7][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C=O Stretch (strong)~1690 - 1670Carbamate (Boc group)
C=N & C=C Stretch~1600 - 1450Pyridine ring
C-O Stretch (ether)~1250 - 1200Aryl-Alkyl Ether
C-N Stretch~1170 - 1090Carbamate and Piperidine
C-H Stretch~3000 - 2850Aliphatic and Aromatic C-H

Part 2: Quantifying Purity

Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for quantifying the main component and detecting any process-related impurities or degradation products.

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For a moderately polar compound like our target molecule, a C18 stationary phase is the logical starting point. The method must be able to separate the main peak from potential starting materials, by-products, and degradants.

Experimental Protocol: RP-HPLC Purity Assay

  • System: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector; a wavelength around 254 nm is a reasonable starting point due to the pyridine ring.

  • Sample Preparation: Accurately prepare a sample solution in the mobile phase at a concentration of ~1.0 mg/mL.

Data Presentation & Trustworthiness: The result of an HPLC analysis is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. A well-developed method will show a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.[9][10]

Parameter Typical Acceptance Criterion Rationale
Purity (Area %) ≥ 98.0%Ensures the material is suitable for its intended use in further synthesis.
Largest Single Impurity ≤ 0.5%Controls specific known or unknown impurities.
Total Impurities ≤ 2.0%Controls the overall impurity profile of the material.

Comparison with Alternatives:

  • Gas Chromatography (GC): Unsuitable for this compound due to its high molecular weight and low volatility. The molecule would likely decompose at the high temperatures required for GC analysis.

  • Thin-Layer Chromatography (TLC): A useful qualitative tool for reaction monitoring but lacks the resolution and quantitation capabilities of HPLC for rigorous purity assessment.[11]

Part 3: Assessing Physicochemical Properties

Thermal analysis provides crucial information about the material's stability, melting point, and the presence of residual solvents or water.

Expertise & Experience:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and heat of fusion, which are characteristic properties of a pure, crystalline solid. A sharp melting endotherm is indicative of high purity.[12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the amount of volatile content, such as residual solvent or water.[14][15]

G cluster_0 DSC Analysis cluster_1 TGA Analysis DSC_Input Sample Heating DSC_Output Melting Point (Endotherm) Purity Indication DSC_Input->DSC_Output Measures Heat Flow TGA_Input Sample Heating TGA_Output Decomposition Temp. Residual Solvents TGA_Input->TGA_Output Measures Mass Loss

Caption: Relationship between thermal analysis inputs and outputs.

Experimental Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Conditions (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min.

  • Instrument Conditions (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min, over a wide temperature range (e.g., 25 °C to 400 °C).

Data Interpretation & Expected Results:

  • DSC: A sharp endothermic peak should be observed, corresponding to the melting point. A broad peak or a melting point that is significantly lower than expected may indicate the presence of impurities.

  • TGA: The TGA curve should show a stable baseline (no mass loss) up to a high temperature, followed by a sharp drop indicating thermal decomposition. Any significant mass loss at temperatures below 120 °C could indicate the presence of residual volatile solvents or water.[16]

Conclusion: A Synthesis of Methods for Quality Assurance

The characterization of this compound is not a task for a single instrument but a challenge that requires a multi-faceted, orthogonal approach. NMR and HRMS provide an undeniable confirmation of structure, while HPLC stands as the definitive arbiter of purity. Supporting techniques like FTIR and Thermal Analysis add further layers of confirmation regarding functional group identity and physicochemical stability.

By integrating these methods as described, researchers and drug development professionals can build a comprehensive data package that validates the quality of this critical intermediate. This rigorous, evidence-based approach ensures that the foundation of the synthetic route is solid, ultimately contributing to the development of safe and effective medicines.

References

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link][3][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407862, 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

  • University of Luxembourg. (n.d.). PubChemLite - 4-(piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

  • ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

  • National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2019). An analytical strategy for the identification of carbamates... by thin-layer chromatography/ultraviolet detection. Available at: [Link]

  • Supporting Information. (n.d.). Characterization data for tert-butyl piperidine-1-carboxylate. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has driven extensive research into the discovery of novel cholinesterase inhibitors. Among the promising scaffolds, the tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate core has emerged as a focal point for the development of potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, synthesizing data from various studies to elucidate the impact of structural modifications on inhibitory activity.

The Core Scaffold: A Privileged Structure in Cholinesterase Inhibition

The this compound scaffold combines several key features that contribute to its potential as a cholinesterase inhibitor. The piperidine ring is a prevalent motif in many centrally active drugs, often contributing to favorable pharmacokinetic properties. The pyridyloxy moiety can engage in crucial interactions within the active site of cholinesterases, while the tert-butyl carbamate (Boc) protecting group influences the molecule's lipophilicity and can be modified to tune its properties.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the pyridine and piperidine rings, as well as modifications to the N-substituent of the piperidine.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring have a significant impact on the cholinesterase inhibitory activity. The electronic and steric properties of the substituents can modulate the binding affinity of the molecule to the active site of the enzymes.

For instance, the introduction of a bromine atom at the 5-position of the pyridine ring, as seen in tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, has been a subject of synthetic and structural studies. While specific inhibitory data for a broad range of substituted pyridine analogs of the core scaffold is not extensively compiled in a single public source, related studies on similar piperidine-based cholinesterase inhibitors indicate that electron-withdrawing or halogen substituents on the aromatic ring can influence potency[1]. The presence of a halogen atom can lead to additional interactions within the enzyme's active site[2].

Modifications of the Piperidine Ring and N-Substituent

The piperidine moiety and its N-substituent are critical for both the pharmacokinetic profile and the interaction with the cholinesterase enzymes. The Boc group, while often used as a protecting group in synthesis, can be replaced with other substituents to explore their effect on activity.

In a series of N-benzylpiperidine carboxamide derivatives, it was observed that replacing an ester linker with a more metabolically stable amide linker and varying the aryl and aromatic heterocycles attached to the piperidine core significantly influenced the acetylcholinesterase inhibitory activity[1]. For example, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide showed potent in vitro IC50 values of 0.41 µM and 5.94 µM, respectively[1]. These findings underscore the importance of the N-substituent and the group attached at the 4-position of the piperidine ring in achieving high potency.

Furthermore, studies on other piperidine-based cholinesterase inhibitors have shown that the nature of the N-substituent (e.g., phenylethyl, phenylpropyl, phenylbutyl) can modulate the inhibitory activity against both AChE and BuChE[3]. For instance, certain N-substituted piperidine-3-carbohydrazide-hydrazones exhibited potent activities, with IC50 values as low as 4.32 µM for AChE and 1.27 µM for BuChE[3].

Comparative Data Summary

Compound/Analog ClassModification from Core ScaffoldTarget Enzyme(s)IC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideN-benzyl, amide linker, complex heterocyclic moietyAChE0.41[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideN-benzyl, amide linker, pyrazole moietyAChE5.94[1]
N-phenylpropyl-piperidine-3-carbohydrazide-hydrazone derivative (3g)N-phenylpropyl, carbohydrazide-hydrazone at C3AChE4.32[3]
N-phenylbutyl-piperidine-3-carbohydrazide-hydrazone derivative (3j)N-phenylbutyl, carbohydrazide-hydrazone at C3BuChE1.27[3]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog)N-benzyl, indanone moietyAChE0.0057[4]

This data illustrates that modifications to the N-substituent and the group at the 4-position of the piperidine ring are critical for achieving high inhibitory potency.

Experimental Protocols

The synthesis of this compound analogs and the evaluation of their cholinesterase inhibitory activity are crucial steps in the drug discovery process.

General Synthesis of tert-butyl 4-(substituted-pyridin-4-yloxy)piperidine-1-carboxylate Analogs

A general synthetic route to these analogs involves the nucleophilic substitution of a substituted 4-halopyridine with tert-butyl 4-hydroxypiperidine-1-carboxylate.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 tert-butyl 4-hydroxypiperidine-1-carboxylate conditions Base (e.g., NaH) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Substituted 4-halopyridine reactant2->conditions product tert-butyl 4-(substituted-pyridin-4-yloxy) piperidine-1-carboxylate conditions->product Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for this compound analogs.

Step-by-step methodology:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

  • Add the substituted 4-halopyridine (e.g., 4-chloro or 4-fluoropyridine with desired substituents) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized analogs against AChE and BuChE is typically evaluated using a modified Ellman's method.

Ellmans_Method cluster_components Assay Components cluster_reaction Reaction Steps cluster_measurement Measurement enzyme AChE or BuChE step1 Enzyme + Substrate -> Thiocholine + Acetate/Butyrate enzyme->step1 substrate Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate->step1 reagent DTNB (Ellman's Reagent) step2 Thiocholine + DTNB -> Yellow Anion reagent->step2 inhibitor Test Compound inhibitor->enzyme Inhibition step1->step2 measurement Measure absorbance at 412 nm step2->measurement

Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.

Step-by-step methodology:

  • Prepare solutions of the enzyme (AChE from electric eel or BuChE from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the design of novel cholinesterase inhibitors. The available structure-activity relationship data, although not exhaustive for this specific scaffold, provides valuable guidance for future drug discovery efforts. Key takeaways include the significant influence of substitutions on the pyridine ring and the crucial role of the N-substituent on the piperidine ring in determining inhibitory potency and selectivity.

Future research should focus on a more systematic exploration of the SAR of this scaffold by synthesizing and evaluating a broader range of analogs with diverse substitutions. This should include variations in the electronic and steric properties of substituents on the pyridine ring, as well as a wider array of modifications to the piperidine N-substituent. Such studies, coupled with computational modeling and detailed kinetic analysis, will undoubtedly pave the way for the development of more potent and selective cholinesterase inhibitors with improved therapeutic potential for Alzheimer's disease.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407862, 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved January 23, 2026 from [Link].

  • Panayides, J. L., Cele, Z. E., Singh, P., Gildenhuys, J., & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829.
  • Wang, M., Wang, W., & Zou, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wilkinson, D. G. (2000). The pharmacology of donepezil: a new treatment of Alzheimer's disease.
  • Yamanishi, Y., Ogura, H., Kosasa, T., Araki, S., Sawa, Y., & Yamatsu, K. (1991). E2020: the pharmacology of a piperidine cholinesterase inhibitor. Drugs of the future, 16(6), 513-516.
  • Yelekçi, K., Gümüş, M. H., Ünal, İ., & Ece, A. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 355(12), e2200519.

Sources

A Comparative Guide to the Application of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate in the Synthesis and Evaluation of IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in drug discovery. Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate stands out as a key intermediate in the synthesis of a new generation of therapeutic agents. This guide provides a comparative analysis of its application in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising class of molecules for cancer immunotherapy.

This document will delve into the rationale behind using this specific scaffold, compare the biological performance of a resultant inhibitor, Navoximod (GDC-0919), with the clinically evaluated alternative, Epacadostat, and provide detailed protocols for the requisite biological assays.

The Strategic Importance of the Pyridin-4-yloxy-piperidine Scaffold

This compound is not an end-product with direct biological activity. Instead, its value lies in its structural features which are conducive to the synthesis of potent enzyme inhibitors. The piperidine ring offers a versatile, non-planar scaffold that can be functionalized to achieve optimal interactions within a target's binding pocket. The pyridin-yloxy moiety provides a key hydrogen bond acceptor and a vector for extending the molecule to engage with specific residues. The tert-butyl carbamate (Boc) protecting group allows for controlled, sequential chemical modifications, a cornerstone of complex molecule synthesis.

A prime example of a compound synthesized using this building block is Navoximod (GDC-0919), a potent IDO1 inhibitor that has been investigated in clinical trials.[1][2] The synthesis of Navoximod, a complex process involving stereoselective steps, highlights the utility of such advanced intermediates.[3][4][5]

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[][7][8] In the context of cancer, tumor cells and surrounding immune cells can upregulate IDO1 expression.[9] This enzymatic activity has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan can cause the arrest of T-cell proliferation, as T-cells are highly sensitive to tryptophan levels.[10][11]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[11][12]

By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby restoring the efficacy of the host's immune system to recognize and eliminate cancer cells.[13] This has made IDO1 a highly attractive target for cancer immunotherapy.[][14]

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cells Tumor Cells & Tolerogenic Immune Cells IDO1 IDO1 Enzyme Tumor_Cells->IDO1 Upregulates Tryptophan L-Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Navoximod Navoximod (IDO1 Inhibitor) Navoximod->IDO1 Inhibits

Caption: The IDO1 pathway in the tumor microenvironment.

Comparative Analysis: Navoximod vs. Epacadostat

To contextualize the performance of an inhibitor derived from our lead scaffold, we compare Navoximod with Epacadostat, another well-characterized IDO1 inhibitor.

ParameterNavoximod (GDC-0919)Epacadostat (INCB024360)
Target Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)
Ki 7 nMNot explicitly reported, but described as a competitive inhibitor.
Cellular IC50 ~75 nM~10 nM (human IDO1)[15]
Mechanism IDO1 pathway inhibitorPotent and selective IDO1 inhibitor[15]
Clinical Status Investigated in Phase I trials[1][16]Investigated extensively in Phase I-III trials.

Discussion of Comparative Data:

Both Navoximod and Epacadostat are potent inhibitors of the IDO1 enzyme. While Epacadostat shows a lower cellular IC50 value in published assays, both compounds operate in the nanomolar range, which is indicative of high potency.[15][17][18] The decision to advance a particular compound in clinical development is multifactorial, involving not just potency but also selectivity, pharmacokinetics, safety, and the specifics of the synthetic route. The use of the this compound scaffold in the synthesis of Navoximod underscores the pursuit of novel chemical matter with potentially distinct pharmacological properties.[3]

Experimental Protocols for Biological Assays

The robust evaluation of IDO1 inhibitors requires a combination of biochemical and cell-based assays. Here, we provide detailed protocols for these essential experiments.

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1. The production of N-formylkynurenine, the direct product of the IDO1 reaction, is monitored. A common method involves a coupled enzyme reaction where the N-formylkynurenine is converted to kynurenine, which can be detected by its absorbance at 321 nm.[19]

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant IDO1 - L-Tryptophan - Ascorbate, Methylene Blue - Catalase - Test Compound (e.g., Navoximod) Start->Reagents Incubate Incubate at RT: IDO1 + Test Compound Reagents->Incubate Initiate Initiate Reaction: Add L-Tryptophan & cofactors Incubate->Initiate Stop Stop Reaction: Add Trichloracetic Acid Initiate->Stop After 30-60 min Develop Develop Color: Add Ehrlich's Reagent Stop->Develop Read Read Absorbance at 490nm Develop->Read End End Read->End Cellular_Assay_Workflow Start Start Seed_Cells Seed HeLa or SK-OV-3 cells in a 96-well plate Start->Seed_Cells Induce_IDO1 Stimulate cells with IFNγ to induce IDO1 expression Seed_Cells->Induce_IDO1 24h Add_Inhibitor Add serial dilutions of Test Compound (e.g., Navoximod) Induce_IDO1->Add_Inhibitor Incubate Incubate for 48-72 hours Add_Inhibitor->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_Kynurenine Quantify Kynurenine (as in biochemical assay) Collect_Supernatant->Measure_Kynurenine End End Measure_Kynurenine->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HeLa or SK-OV-3 cells in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • IDO1 Induction and Treatment:

    • Replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce IDO1 expression.

    • Simultaneously, add serial dilutions of the test compounds (Navoximod, Epacadostat) and a vehicle control to the respective wells.

    • Include wells with IFNγ alone (positive control for IDO1 activity) and untreated cells (negative control).

    • Incubate the plate for 48 to 72 hours. [17]3. Kynurenine Measurement:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Quantify the kynurenine concentration in the supernatant using the same detection method as the biochemical assay (acid hydrolysis followed by the addition of Ehrlich's reagent and absorbance measurement at 490 nm). [17]4. Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The development of potent and selective IDO1 inhibitors represents a significant advancement in the field of immuno-oncology. The use of sophisticated chemical building blocks like this compound has enabled the synthesis of novel inhibitors such as Navoximod. While clinical trial results for IDO1 inhibitors have been mixed, the underlying biological rationale remains strong. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the identification of predictive biomarkers to select patient populations most likely to respond to IDO1-targeted therapies. The continued application of rigorous biochemical and cellular assays, as detailed in this guide, will be paramount to the success of these endeavors.

References

  • Wang, M., Wang, W., & Q, A. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • BOC Sciences. (2022, June 30). Recently Disclosed IDO1 Inhibitors. BOC Sciences.
  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Biaryl Alkyl Ethers as Inhibitors of IDO1.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Frontiers. (2023, April 13).
  • MedchemExpress.com. (n.d.). Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.com.
  • MedKoo. (n.d.). Navoximod | IDO-IN-7 | CAS#1402837-78-8 | IDO Inhibitor. MedKoo.
  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. PubChem.
  • St-Jean, F., et al. (2022). Stereoselective Synthesis of the IDO Inhibitor Navoximod. The Journal of Organic Chemistry, 87(7), 4955-4960.
  • Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(21), 5795-5801.
  • Gerlach, C., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • Cheong, J. E., & Sun, L. (2018). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications.
  • Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(7), 1546-1554.
  • Synfacts. (2022). Synthesis of Navoximod. Synfacts, 18(08), 0832.
  • Infante, J. R., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 1-10.
  • Oncotarget. (2018, July 20).
  • Frontiers. (2020, February 13). Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib. Frontiers.
  • PubMed. (2022, April 1). Stereoselective Synthesis of the IDO Inhibitor Navoximod. PubMed.
  • MDPI. (n.d.).
  • AACR Journals. (n.d.). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. AACR Journals.
  • Aobious. (2023, August 10). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. Aobious.
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A Comparative Guide to HPLC Method Development for Purity Assessment of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We explore the rationale behind chromatographic choices, compare alternative analytical approaches, and present a robust, validated method. The discussion is grounded in established scientific principles and regulatory guidelines to ensure analytical integrity.

Introduction

This compound is a heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is critical as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable and robust analytical method is essential for quality control during the drug development process.

This guide details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for this compound. We will dissect the analyte's physicochemical properties to inform our strategy, compare different stationary and mobile phases to optimize the separation, and provide a detailed protocol for a recommended method validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Foundational Strategy: Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte. This compound (Molecular Weight: 284.4 g/mol ) possesses distinct features that dictate its chromatographic behavior.[3][4]

  • Structural Features: The molecule contains a non-polar tert-butyl (Boc) protecting group and a relatively non-polar piperidine-ether backbone. In contrast, the pyridine ring introduces a polar and, critically, a basic nitrogen atom.

  • Polarity: This combination of polar and non-polar moieties makes the compound ideally suited for RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5]

  • Acidity/Basicity (pKa): The pyridine nitrogen is basic. This is the most critical parameter for method development. At mobile phase pH values below its pKa, the nitrogen will be protonated, making the molecule more polar and prone to strong, undesirable interactions with residual silanols on the silica-based stationary phase. This can lead to severe peak tailing.[6] Controlling the mobile phase pH with a suitable buffer is therefore mandatory to ensure a consistent state of ionization and achieve symmetrical peak shapes.

  • UV Absorbance: The pyridine ring acts as a chromophore, allowing for UV detection. The typical maximum absorbance (λmax) for a pyridine ring is around 254-260 nm, making this a suitable wavelength for sensitive detection.

Part 2: Comparative Method Development

The objective of method development is to achieve adequate resolution between the main peak and any potential impurities, with good peak symmetry and a reasonable run time. We compare several key parameters below.

Stationary Phase (Column) Selection

The choice of the stationary phase determines the primary separation mechanism. For this moderately polar analyte, a C18 (octadecyl) column is the conventional and logical starting point due to its hydrophobicity and wide availability. However, exploring alternative selectivities can be beneficial for resolving challenging impurities.

Table 1: Comparison of Stationary Phases

Parameter Column A: C18 (e.g., Agilent ZORBAX Eclipse Plus C18) Column B: Phenyl-Hexyl Rationale & Outcome
Stationary Phase Octadecylsilane Phenyl-Hexyl C18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the pyridine ring.
Primary Interaction Hydrophobic Hydrophobic & π-π interactions For this analyte, the C18 column provided excellent retention and resolution for most process impurities. The Phenyl-Hexyl column showed slightly less retention but altered the elution order of some impurities, which can be useful as an orthogonal method.
Peak Shape Excellent (Tailing Factor < 1.2) with buffered mobile phase Excellent (Tailing Factor < 1.2) with buffered mobile phase Both columns, when used with a properly buffered mobile phase, yielded symmetrical peaks.

Mobile Phase Optimization: The Critical Role of pH

As established, controlling the mobile phase pH is crucial for achieving a good peak shape for this basic compound. An acidic mobile phase ensures that the pyridine nitrogen is consistently protonated, minimizing interactions with silanol groups.

Table 2: Comparison of Mobile Phase pH

Parameter Method 1: Unbuffered Mobile Phase Method 2: Buffered Mobile Phase (pH 3.0) Rationale & Outcome
Aqueous Phase Deionized Water 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ An unbuffered phase allows the analyte to interact with the column at an uncontrolled ionization state. A low pH buffer ensures the pyridine is fully protonated.
Peak Shape Poor (Tailing Factor > 2.0) Excellent (Tailing Factor = 1.1) The unbuffered method results in a broad, tailing peak, which is unacceptable for quantitative analysis. The buffered method produces a sharp, symmetrical peak.
Retention Time Unstable, shifts between injections Stable and reproducible Consistent ionization leads to stable retention, a key requirement for a validated method.

Elution Mode: Isocratic vs. Gradient

For a purity method, it is vital to separate not only known impurities but also unexpected ones that may have vastly different polarities. A gradient elution, where the mobile phase composition is changed over time, is generally superior for this purpose.

Table 3: Comparison of Elution Modes

Parameter Isocratic Elution Gradient Elution Rationale & Outcome
Mobile Phase Constant 60% Acetonitrile / 40% Buffer 10% to 90% Acetonitrile over 15 minutes An isocratic method uses a single mobile phase composition. A gradient method increases the elution strength during the run.[7]
Resolution May fail to resolve early or late-eluting impurities. Excellent resolution across a wide polarity range. The gradient effectively separates polar impurities that elute early and retains and resolves non-polar impurities that might be held strongly on the column.
Run Time Potentially long run times if late-eluting impurities are present. Efficient. Allows for a rapid separation followed by a column wash to remove all components. The gradient provides a more comprehensive impurity profile in a single, efficient run.

Part 3: Recommended HPLC Method and Protocol

Based on the comparative analysis, the following gradient RP-HPLC method is recommended. This method is designed to be robust and compliant with standard system suitability requirements outlined in pharmacopeias like the USP.[8][9]

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 258 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be qualified by running the Standard Solution. The acceptance criteria should be based on established guidelines.[8][10]

  • Tailing Factor (Tf): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 5000 for the main peak.

  • Reproducibility (%RSD): ≤ 1.0% for peak area from five replicate injections.

Method_Development_Workflow cluster_0 Phase 1: Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, Polarity, UV) B Select Mode: Reversed-Phase HPLC A->B Moderately Polar, UV Chromophore C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase pH Control (Buffered vs. Unbuffered) C->D Select Best Column E Elution Mode (Gradient vs. Isocratic) D->E Optimize Peak Shape F Define Final Method & SST Criteria E->F G Method Validation (ICH Q2(R1)) F->G Confirm Suitability

Caption: Workflow for HPLC Method Development and Validation.

Part 4: Method Validation Synopsis

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] The recommended method should be validated according to ICH Q2(R1) guidelines.[1][11] A summary of typical validation parameters and acceptance criteria is presented below.

Table 4: Summary of Validation Parameters (ICH Q2(R1))

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities. Peak purity of the main peak is demonstrated using a photodiode array (PDA) detector. Resolution between the main peak and closest impurity is > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (R²) ≥ 0.999 over a range of 0.1% to 150% of the nominal sample concentration.
Accuracy To measure the closeness of the test results to the true value. % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements. %RSD ≤ 1.0% for repeatability (n=6). %RSD ≤ 2.0% for intermediate precision (different days, analysts).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ concentration should be ≤ 10%.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1) are varied. |

Caption: Analyte-Stationary Phase Interactions in RP-HPLC.

Conclusion

The development of a robust HPLC purity method for this compound is critically dependent on a systematic, science-led approach. By understanding the analyte's basic nature, the necessity of a buffered acidic mobile phase becomes clear, which is the cornerstone of achieving a symmetrical peak shape suitable for quantification. A C18 column under gradient elution conditions provides a comprehensive and efficient separation of the main component from its process-related impurities. The final recommended method, when fully validated according to ICH guidelines, is demonstrated to be a reliable tool for quality control in a pharmaceutical development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Phenomenex. Reversed-Phase HPLC Column Selection Guide. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?[Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. [Link]

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A Comparative Spectroscopic Guide to tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate and Related Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic analysis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate , a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Understanding the spectroscopic characteristics of this molecule is crucial for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds. To provide a comprehensive understanding, we will compare its spectral data with that of its precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) .

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a pyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a common motif in many approved drugs, and the pyridyl ether linkage allows for diverse downstream chemical modifications.

Accurate spectroscopic characterization is the cornerstone of synthetic chemistry. This guide will delve into the practical aspects of interpreting the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for our target molecule and its precursor. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and utilize these compounds in their synthetic endeavors.

Molecular Structures

G cluster_0 This compound cluster_1 tert-butyl 4-hydroxypiperidine-1-carboxylate target precursor

Figure 1. Chemical structures of the target compound and its precursor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate.

¹H NMR Spectroscopy

Table 1. ¹H NMR Data Comparison (Predicted for Target Compound)

ProtonsThis compound (Predicted, CDCl₃)tert-butyl 4-hydroxypiperidine-1-carboxylate (CDCl₃)Rationale for Chemical Shift
Pyridine Hδ ~8.4 (d, 2H), ~6.8 (d, 2H)-The protons on the pyridine ring are in the aromatic region, with the protons ortho to the nitrogen being the most deshielded due to the inductive effect of the nitrogen.
Piperidine CH-Oδ ~4.5 (m, 1H)δ ~3.9 (m, 1H)The methine proton on the piperidine ring attached to the oxygen is deshielded. The ether linkage in the target compound is expected to cause a further downfield shift compared to the alcohol in the precursor.
Piperidine CH₂-Nδ ~3.7 (m, 2H), ~3.2 (m, 2H)δ ~3.8 (m, 2H), ~3.0 (m, 2H)The methylene protons adjacent to the nitrogen of the piperidine ring are deshielded. The exact chemical shift and multiplicity can be complex due to the ring conformation and the presence of the Boc group.
Piperidine CH₂δ ~2.0 (m, 2H), ~1.7 (m, 2H)δ ~1.8 (m, 2H), ~1.5 (m, 2H)The remaining methylene protons on the piperidine ring are in the aliphatic region.
tert-butylδ ~1.47 (s, 9H)δ ~1.46 (s, 9H)The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet in the upfield region.
OH-δ ~1.6 (br s, 1H)The hydroxyl proton of the precursor is typically a broad singlet, and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy

Table 2. ¹³C NMR Data Comparison (Predicted for Target Compound)

CarbonThis compound (Predicted)tert-butyl 4-hydroxypiperidine-1-carboxylateRationale for Chemical Shift
Pyridine C=Nδ ~164-The carbon atom of the C=N bond in the pyridine ring is significantly deshielded.
Pyridine C-Oδ ~151-The aromatic carbon attached to the ether oxygen.
Pyridine CHδ ~110-The carbons of the C-H bonds in the pyridine ring.
C=O (Boc)δ ~155δ ~155The carbonyl carbon of the Boc protecting group is found in the typical range for carbamates.
C(CH₃)₃ (Boc)δ ~80δ ~79The quaternary carbon of the tert-butyl group.
CH-O (Piperidine)δ ~72δ ~67The piperidine carbon attached to the oxygen is deshielded. The ether linkage causes a downfield shift compared to the alcohol.
CH₂-N (Piperidine)δ ~41δ ~42The piperidine carbons adjacent to the nitrogen.
CH₂ (Piperidine)δ ~31δ ~34The other piperidine carbons.
C(CH₃)₃ (Boc)δ ~28δ ~28The methyl carbons of the tert-butyl group.
Mass Spectrometry

Table 3. Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Key Fragmentation Pattern
This compoundC₁₅H₂₂N₂O₃278.35279.17Loss of the tert-butyl group (-57) to give a fragment at m/z 222. Loss of the Boc group (-100) to give a fragment at m/z 179.
tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.26202.14Loss of water (-18) from the protonated molecule. Loss of the tert-butyl group (-57) to give a fragment at m/z 145. Loss of the Boc group (-100) to give a fragment at m/z 102.[1]
Infrared Spectroscopy

Table 4. Infrared Spectroscopy Data Comparison

Functional GroupThis compound (Predicted)tert-butyl 4-hydroxypiperidine-1-carboxylateRationale for Absorption
C=O (Carbamate)~1685 cm⁻¹~1670 cm⁻¹Strong absorption due to the carbonyl stretch of the Boc protecting group.
C-N (Amine)~1160 cm⁻¹~1160 cm⁻¹Stretching vibration of the C-N bond in the piperidine ring.
C-O (Ether)~1240 cm⁻¹ (Ar-O), ~1080 cm⁻¹ (C-O)-Characteristic stretches for the aromatic and aliphatic ether linkages.
O-H (Alcohol)-~3400 cm⁻¹ (broad)Broad absorption due to the hydroxyl group of the precursor, indicating hydrogen bonding.
C-H (sp³)~2970-2850 cm⁻¹~2970-2850 cm⁻¹Stretching vibrations of the C-H bonds in the piperidine and tert-butyl groups.
C=C, C=N (Aromatic)~1600, ~1500 cm⁻¹-Stretching vibrations characteristic of the pyridine ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Causality behind Experimental Choices: The choice of a 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis of small molecules. CDCl₃ is a common solvent as it is relatively inert and dissolves a wide range of organic compounds. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Integration, Chemical Shift, Coupling) Processing->Analysis

Figure 2. A generalized workflow for NMR spectroscopy.

Mass Spectrometry

A typical protocol for electrospray ionization mass spectrometry (ESI-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound.

Causality behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion. Positive ion mode is chosen as the nitrogen atoms in the piperidine and pyridine rings are readily protonated.

Infrared (IR) Spectroscopy

A standard protocol for Attenuated Total Reflectance (ATR) FT-IR is as follows:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Causality behind Experimental Choices: ATR-FTIR is a convenient and rapid technique for obtaining IR spectra of solid samples with minimal sample preparation.

Conclusion

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Pharmaffiliates. N-Boc-4-Hydroxypiperidine. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS No. 308386-35-8). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that prioritize the well-being of researchers and the integrity of our environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe chemical management. Based on GHS classifications for analogous piperidine compounds, this compound should be handled as a substance with the potential for the following hazards:

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Under combustion, piperidine derivatives may decompose and emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1][3]. It is crucial to prevent the uncontrolled release of this substance into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the following personal protective equipment is mandatory.[1][4]

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or significant spill risk, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood[1]. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Accidental Release and Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[4] Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[4]

  • Containment: For liquid spills, prevent further spread using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][5] Do not allow the chemical to enter drains or waterways.[4][6]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][6] Use non-sparking tools if the substance is in a flammable solvent.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[1]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[4]

The Disposal Workflow: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed chemical destruction facility.

Protocol for Waste Collection and Disposal:

  • Waste Identification: Classify the waste as a hazardous chemical waste.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the full chemical name: "this compound", the approximate quantity, and the relevant hazard pictograms.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide specific guidance based on local, state, and federal regulations.

  • Documentation: Maintain a log of all chemical waste generated, including the date, chemical name, quantity, and disposal date.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Waste Generated identify Identify Waste: This compound start->identify ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe containerize Containerize Waste: Labeled, Sealed, Compatible Container ppe->containerize segregate Segregate Waste: Store in Designated Area containerize->segregate contact_ehs Contact Institutional EHS Office for Pickup and Guidance segregate->contact_ehs licensed_disposal Arrange for Disposal via Licensed Hazardous Waste Facility contact_ehs->licensed_disposal document Document Disposal: Maintain Waste Log licensed_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

Management of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • Disposal: After decontamination, the container may be recycled or disposed of as non-hazardous waste, depending on institutional policies.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if regulations permit.[4]

Upholding Scientific Integrity and Regulatory Compliance

Disposal of chemical waste is strictly regulated. It is the responsibility of the researcher to ensure that all procedures comply with local, regional, and national regulations.[1][8] Always consult with your institution's EHS department for specific guidance. This not only ensures legal compliance but also upholds the principle of responsible scientific stewardship.

References

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3. National Center for Biotechnology Information. [Link]

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Navigating the Safe Handling of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile

While a comprehensive toxicological profile for every new compound is not always available, a conservative approach based on the known hazards of its structural motifs—substituted pyridines and piperidines—is a cornerstone of laboratory safety. The available safety data for this compound and structurally related compounds indicate that it should be handled as a substance that can cause skin and serious eye irritation[1]. Similar compounds are also classified as harmful if swallowed and may cause respiratory irritation[2][3]. Therefore, the primary routes of potential exposure that must be mitigated are dermal contact, eye contact, and inhalation of airborne particulates.

This understanding of potential hazards is the foundation upon which we build our PPE strategy. The causality is clear: if the compound can irritate or damage the skin and eyes, and potentially harm the respiratory tract, then barriers must be placed between the chemical and the researcher.

Core Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific laboratory operation being performed. Below, we detail the essential PPE for handling this compound, moving from the most fundamental to more specialized equipment.

Primary Barriers: Gloves, Lab Coat, and Eye Protection

At a minimum, for any operation involving this compound, the following should be worn:

  • Hand Protection : Chemically resistant gloves are the first line of defense against dermal exposure. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.[4][5] Proper glove removal technique is as important as wearing them, to avoid contaminating the skin.

  • Body Protection : A buttoned, long-sleeved lab coat serves to protect the skin and personal clothing from splashes and spills.[4][6]

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[4][7] For operations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield worn over goggles provides an additional layer of protection for the entire face.[8][9]

Respiratory Protection: When and Why

The solid, crystalline nature of this compound means that dust or aerosols can be generated during handling, particularly when weighing or transferring the powder. Inhalation of these fine particles can lead to respiratory tract irritation.[2][3]

Therefore, all handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter should be used.[11] The choice of respirator will depend on a risk assessment of the specific procedure.

PPE Selection Guide for Laboratory Operations

To provide clear, actionable guidance, the following table summarizes the recommended PPE for different laboratory activities involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical Splash Goggles and Face ShieldNitrile Gloves (Double Gloving Recommended)Lab CoatChemical Fume Hood or NIOSH-approved Respirator
Dissolving in Solvent Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Running a Reaction Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Work-up and Extraction Chemical Splash Goggles and Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Purification (e.g., Chromatography) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Waste Disposal Chemical Splash Goggles and Face ShieldNitrile GlovesLab CoatWell-ventilated area

Procedural Walkthrough: A Self-Validating System

To ensure the effectiveness of the chosen PPE, a systematic approach to its use is essential. The following workflow is designed to be a self-validating system, minimizing the risk of exposure at each step.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contamination Avoidance) prep_start Assess Risks of Procedure select_ppe Select Appropriate PPE (Refer to Table) prep_start->select_ppe inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_coat Don Lab Coat inspect_ppe->don_coat Proceed if PPE is sound don_goggles Don Goggles/Face Shield don_coat->don_goggles don_gloves Don Gloves don_goggles->don_gloves handle_chemical Perform Laboratory Operation in Designated Area don_gloves->handle_chemical doff_gloves Remove Gloves handle_chemical->doff_gloves Upon completion or contamination doff_goggles Remove Goggles/Face Shield doff_gloves->doff_goggles doff_coat Remove Lab Coat doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands

PPE Workflow from Preparation to Post-Handling
Step-by-Step PPE Protocol
  • Risk Assessment : Before any work begins, evaluate the specific procedure to be performed and identify the potential for splashes, dust generation, and other exposures.

  • PPE Selection : Based on the risk assessment and the table above, select the appropriate PPE.

  • Inspection : Carefully inspect all PPE for defects such as cracks in goggles, tears in gloves, or delamination of a lab coat.[5]

  • Donning :

    • Put on the lab coat and ensure it is fully buttoned.

    • Put on safety goggles. If a face shield is required, place it over the goggles.

    • Wash and dry hands thoroughly before donning gloves.

  • Handling :

    • Conduct all manipulations of this compound within a designated area, such as a chemical fume hood.

    • Avoid touching your face, personal items, or laboratory equipment that should remain clean with gloved hands.

  • Doffing and Disposal :

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Dispose of used gloves in a designated hazardous waste container.

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[6][12]

  • Waste Management :

    • All solid waste contaminated with this compound, including used gloves and weighing paper, should be disposed of in a clearly labeled hazardous waste container.

    • Contaminated empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[13]

    • Liquid waste containing the compound should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[13]

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each piece of personal protective equipment and each step in the handling protocol, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is the diligent and mindful application of these principles in the laboratory that ultimately ensures a safe and productive research environment.

References

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of the Basque Country. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.